BU224 hydrochloride
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-64-5 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BU224 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BU224 hydrochloride is a potent and selective ligand for the imidazoline I2 binding site, a target of growing interest in the field of neuroscience and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. The document details its high-affinity binding to I2 receptors and summarizes its effects in preclinical models, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. While the seminal publication detailing the initial synthesis was not identified in the available literature, a putative synthesis pathway is described based on established chemical methodologies for analogous compounds. This guide consolidates key quantitative data, experimental protocols, and relevant biological pathways to serve as a valuable resource for researchers investigating the therapeutic potential of I2 receptor modulation.
Discovery and Pharmacological Profile
This compound, with the chemical name 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is recognized as a high-affinity and selective ligand for the imidazoline I2 binding sites. It exhibits a high affinity for the I2 binding site with a reported Ki value of 2.1 nM. Its molecular formula is C12H11N3·HCl, and it has a molecular weight of 233.7 g/mol .
Functionally, BU224 has been characterized as a putative I2 antagonist or a low-efficacy agonist. Its pharmacological effects have been investigated in various preclinical models. Notably, studies in a mouse model of Alzheimer's disease (5XFAD) have demonstrated that treatment with BU224 can attenuate spatial and recognition memory deficits.[1] Furthermore, it has been shown to reduce neuroinflammation by decreasing levels of the microglial marker Iba1 and pro-inflammatory cytokines such as IL-1β and TNF-α in the brains of these mice.[1] In vitro and ex vivo experiments suggest that BU224 may enhance synaptic connectivity by increasing the size of dendritic spines.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Receptor/System | Reference |
| Ki | 2.1 nM | Imidazoline I2 Binding Site | --INVALID-LINK-- |
| In Vivo Study: 5XFAD Mouse Model of Alzheimer's Disease | ||
| Parameter | Observation | Treatment Details |
| Spatial Memory (Y-maze) | Attenuated deficits | 5 mg/kg, i.p., twice daily for 10 days |
| Recognition Memory (Novel Object Recognition) | Attenuated deficits | 5 mg/kg, i.p., twice daily for 10 days |
| Microglial Marker (Iba1) | Reduced levels in the brain | 5 mg/kg, i.p., twice daily for 10 days |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Reduced levels in the brain | 5 mg/kg, i.p., twice daily for 10 days |
| Astrocytic Marker (GFAP) | Increased expression in the brain | 5 mg/kg, i.p., twice daily for 10 days |
Synthesis Pathway
While the original publication detailing the specific synthesis of this compound was not located, a plausible and commonly employed synthetic route for 2-aryl-imidazolines involves the reaction of a corresponding nitrile with ethylenediamine. This method, often referred to as the Pinner reaction or a variation thereof, provides a straightforward approach to the formation of the imidazoline ring.
A likely synthetic pathway for this compound starts from 2-quinolinecarbonitrile. This starting material can be reacted with ethylenediamine in the presence of a catalyst, such as elemental sulfur, or under acidic conditions to facilitate the cyclization and formation of the imidazoline ring. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
Alternatively, synthesis can proceed from the corresponding aldehyde, 2-quinolinecarboxaldehyde, which is reacted with ethylenediamine to form an aminal intermediate, followed by oxidation to yield the imidazoline ring.
Below is a DOT script representation of a probable synthesis pathway from 2-quinolinecarbonitrile.
Caption: Plausible synthesis pathway for this compound.
Experimental Protocols
General Synthesis of 2-Aryl-Imidazolines from Nitriles
This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted imidazolines and represents a likely method for the synthesis of BU224.
Materials:
-
Aryl nitrile (e.g., 2-quinolinecarbonitrile)
-
Ethylenediamine
-
Solvent (e.g., toluene, xylene, or a higher boiling point alcohol)
-
Catalyst (e.g., elemental sulfur, p-toluenesulfonic acid)
-
Anhydrous solvent for salt formation (e.g., diethyl ether, isopropanol)
-
Hydrochloric acid (gas or concentrated solution)
Procedure:
-
To a solution of the aryl nitrile in a suitable solvent, add an excess of ethylenediamine.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product (the free base of BU224) by column chromatography or recrystallization.
-
Dissolve the purified free base in an anhydrous solvent.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
Radioligand Binding Assay for Imidazoline I2 Receptors
This protocol outlines a general procedure for determining the binding affinity of a compound like BU224 to I2 receptors using a radiolabeled ligand (e.g., [3H]-idazoxan or [3H]-2-BFI).
Materials:
-
Tissue homogenate containing I2 receptors (e.g., rat brain cortex)
-
Radioligand (e.g., [3H]-idazoxan)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known I2 ligand like idazoxan)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare tissue homogenates and resuspend them in the incubation buffer.
-
In a series of tubes, add the tissue homogenate, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound (BU224).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled I2 ligand.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Signaling Pathways
The precise signaling pathways modulated by BU224 are still under investigation. However, its effects on neuroinflammation and synaptic plasticity suggest the involvement of pathways that regulate glial cell activity and neuronal function. As an I2 receptor ligand, BU224 likely influences downstream signaling cascades that impact cytokine production and synaptic protein expression. The observed reduction in microgliosis and pro-inflammatory cytokines, coupled with an increase in an astrocytic marker, points towards a modulatory role in neuroinflammatory processes.
Caption: Postulated signaling pathway for BU224's neuroprotective effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of imidazoline I2 binding sites in the central nervous system. Its high affinity and selectivity, combined with promising preclinical data in models of neurodegenerative disease, underscore its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic efficacy in a broader range of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers embarking on such investigations.
References
The Enigmatic Mechanism of BU224 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a synthetic, high-affinity, and selective ligand for the imidazoline I2 binding site, an enigmatic receptor system with burgeoning therapeutic potential in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating current research findings into a comprehensive resource. It details the molecular interactions, downstream signaling effects, and key experimental methodologies used to elucidate its function. Quantitative binding and functional data are presented in structured tables, and complex signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction to this compound and the Imidazoline I2 Receptor
This compound, chemically known as 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is a widely utilized pharmacological tool in the study of the imidazoline I2 binding site.[1][2][3] The I2 receptor itself is a complex and not yet fully characterized entity. Unlike classic G-protein coupled receptors, the I2 binding site is located on the mitochondrial outer membrane and is associated with several proteins, including monoamine oxidase A and B (MAO-A and MAO-B) and brain creatine kinase.[4][5][6] The heterogeneity of the I2 receptor population may contribute to the diverse and sometimes seemingly contradictory effects reported for its ligands.[2]
BU224 is often classified as a putative I2 antagonist; however, some studies suggest it may act as a low-efficacy partial agonist, depending on the specific functional assay and biological context.[3][7] Its high affinity and selectivity for the I2 site make it an invaluable probe for investigating the physiological and pathophysiological roles of this receptor system.
Molecular Mechanism of Action
The primary mechanism of action of this compound is its high-affinity binding to the imidazoline I2 receptor. This interaction is the initiating event for its downstream biological effects.
Binding Affinity and Selectivity
BU224 exhibits nanomolar affinity for the imidazoline I2 binding site. The binding is saturable and demonstrates a high degree of correlation with the distribution of other I2 ligands in the brain.[1]
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Tissue | Reference |
| Ki | 2.1 nM | Rabbit | Brain | [1][2][3] |
While BU224 is highly selective for the I2 site, comprehensive selectivity profiling against a wide range of other receptors is not extensively documented in publicly available literature.
Downstream Signaling and Biological Effects
The binding of BU224 to the I2 receptor initiates a cascade of downstream events that manifest as neuroprotective, anti-inflammatory, and antidepressant-like effects. The precise signaling pathways are still under active investigation, but current evidence points to modulation of neuroinflammation, monoaminergic systems, and synaptic plasticity.
Neuroinflammation and Microglial Modulation
In a mouse model of Alzheimer's disease (5XFAD), treatment with BU224 has been shown to significantly reduce neuroinflammation.[8][9] This is characterized by a decrease in the levels of the microglial marker Iba1 and the pro-inflammatory cytokines IL-1β and TNF-α.[8] Conversely, an increase in the expression of the astrocytic marker GFAP was observed, suggesting a complex modulatory role on glial cell activity.[8]
References
- 1. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral, neuroendocrine and neurochemical effects of the imidazoline I2 receptor selective ligand BU224 in naive rats and rats exposed to the stress of the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
BU224 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Key Imidazoline I₂ Receptor Ligand
Abstract
BU224 hydrochloride is a potent and selective ligand for the imidazoline I₂ (I₂) binding site, exhibiting a high affinity with a Kᵢ value of 2.1 nM.[1][2] Chemically known as 2-(4,5-Dihydroimidazol-2-yl)quinoline hydrochloride, this small molecule has become an invaluable tool for researchers investigating the physiological and pathological roles of I₂ receptors.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a resource for scientists and drug development professionals engaged in neurological and pharmacological research. The guide includes a summary of its quantitative data, detailed experimental methodologies for key assays, and visualizations of its synthesis and proposed mechanism of action.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinoline ring linked to a 4,5-dihydroimidazole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Chemical Identifiers:
-
IUPAC Name: 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride
-
Synonyms: 2-(4,5-Dihydroimidazol-2-yl)quinoline hydrochloride[4][5]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental protocols.
| Property | Value | Reference(s) |
| Physical Form | Solid | [4][5] |
| Color | White | [4][5] |
| Solubility | Soluble to 10 mM in DMSO | [1] |
| Ethanol: 1.2 mg/mL | [3][4] | |
| H₂O: >16 mg/mL | [3][4] | |
| 0.1 M NaOH: 24 mg/mL | [3][4] | |
| 0.1 M HCl: >30 mg/mL | [3][4] | |
| Storage | Desiccate at room temperature | [1][2] |
Synthesis
The synthesis of 2-(4,5-dihydroimidazol-2-yl)quinoline hydrochloride can be achieved through the condensation of quinoline-2-carbonitrile with ethylenediamine, followed by treatment with hydrochloric acid. This synthetic route is an adaptation of established methods for the preparation of 2-substituted imidazolines.
Biological Activity and Mechanism of Action
This compound is a high-affinity ligand for the imidazoline I₂ binding site, with a reported Kᵢ of 2.1 nM.[1][2] It is considered a putative I₂ antagonist. The imidazoline I₂ receptor is known to be an allosteric binding site on monoamine oxidase (MAO). By binding to this site, BU224 can modulate the activity of MAO, which in turn affects the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the synapse. This modulation of monoaminergic neurotransmission is believed to be a key component of its pharmacological effects.
Signaling Pathway
The precise signaling pathway of the I₂ receptor is still under investigation. However, the current understanding suggests that BU224, by binding to the I₂ site on MAO, can influence the breakdown of monoamine neurotransmitters. This leads to altered neurotransmitter levels in the synaptic cleft, which can then impact downstream signaling through their respective receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.
Radioligand Binding Assay for I₂ Receptor Affinity (Kᵢ Determination)
This protocol is a generalized procedure based on standard radioligand binding assays used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the imidazoline I₂ receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Idazoxan).
Materials:
-
Tissue homogenate containing imidazoline I₂ receptors (e.g., from rat brain cortex).
-
Radioligand: [³H]-Idazoxan.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known I₂ ligand like cirazoline).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]-Idazoxan (typically at a concentration close to its Kₔ).
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add vehicle instead of BU224.
-
For non-specific binding, add a saturating concentration of the non-specific control.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each tube. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of BU224. Plot the specific binding as a function of the log concentration of BU224. Determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Imidazoline I2 Receptor Binding Affinity of BU224
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BU224 for the Imidazoline I2 (I2) receptor, a target of growing interest in neuroscience and pharmacology. The document details the quantitative binding characteristics of BU224, the experimental procedures used to determine these properties, and the putative signaling pathways associated with I2 receptor activation.
Quantitative Binding Affinity of BU224
BU224 is a high-affinity and selective ligand for the I2 imidazoline binding site.[1][2] Its binding affinity is quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Ki (nM) | Organism/Tissue | Reference |
| BU224 | Imidazoline I2 Binding Site | 2.1 | Rabbit Brain | [1][2] |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of BU224 for the I2 receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, BU224) to displace a radiolabeled ligand that is known to bind to the receptor. A commonly used radioligand for I2 receptor studies is [3H]BU224.[3][4][5]
Principle of the Assay
In a competitive binding assay, a fixed concentration of the radiolabeled ligand ([3H]BU224) is incubated with a preparation of the I2 receptor (e.g., brain tissue homogenates) in the presence of increasing concentrations of the unlabeled competitor (BU224). As the concentration of unlabeled BU224 increases, it competes with [3H]BU224 for binding to the I2 receptor, leading to a decrease in the amount of bound radioactivity. The concentration of unlabeled BU224 that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
General Experimental Workflow
While a specific, detailed protocol for a [3H]BU224 binding assay was not available in the searched literature, a general procedure can be outlined based on standard radioligand binding assay protocols.[3][6][7][8][9][10][11][12]
Key Steps in the Protocol:
-
Receptor Preparation :
-
Tissues rich in I2 receptors (e.g., brain) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Incubation :
-
Aliquots of the membrane preparation are incubated in tubes or microplates.
-
A fixed concentration of the radioligand ([3H]BU224) is added to each tube.
-
Increasing concentrations of unlabeled BU224 are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation of Bound and Free Ligand :
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis :
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand to generate a competition curve.
-
The IC50 is determined from the curve, and the Ki is calculated.
-
Imidazoline I2 Receptor Signaling Pathway
The precise signaling mechanisms of the I2 receptor are still under investigation, but a significant body of evidence suggests that it is an allosteric modulatory site on monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[2][13][14] BU224, by binding to this site, is thought to modulate the activity of MAO.[4][14]
Activation of the I2 receptor by ligands like BU224 has been shown to inhibit MAO activity.[4] MAO is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, BU224 can lead to an increase in the levels of these neurotransmitters in the synapse. This modulation of monoaminergic systems is believed to underlie many of the observed pharmacological effects of I2 receptor ligands, including their potential roles in pain modulation, neuroprotection, and antidepressant-like effects.[1][5][14]
Conclusion
BU224 is a potent and selective ligand for the Imidazoline I2 receptor, with a high binding affinity as demonstrated by its low nanomolar Ki value. The determination of this affinity is achieved through well-established radioligand binding assays. The primary signaling mechanism associated with the I2 receptor involves the allosteric modulation of monoamine oxidase, leading to a cascade of downstream effects on monoaminergic neurotransmission. Further research into the intricacies of I2 receptor signaling will continue to unveil its therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The imidazoline I2-site ligands BU 224 and 2-BFI inhibit MAO-A and MAO-B activities, hydrogen peroxide production, and lipolysis in rodent and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Allosteric modulation of semicarbazide-sensitive amine oxidase activities in vitro by imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell radioligand saturation binding [protocols.io]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Allosteric modulation of semicarbazide-sensitive amine oxidase activities in vitro by imidazoline receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
BU224 Hydrochloride: A Comprehensive Technical Guide to a Selective I2 Imidazoline Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 hydrochloride is a potent and selective ligand for the I2 imidazoline binding site, demonstrating high affinity for this receptor class.[1] This technical guide provides an in-depth overview of this compound, including its binding profile, experimental protocols for its characterization, and an exploration of the current understanding of I2 imidazoline receptor signaling. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting imidazoline receptors.
Data Presentation: Quantitative Analysis of this compound
The selectivity of a ligand is a critical parameter in drug development, ensuring targeted pharmacological action and minimizing off-target effects. The following tables summarize the binding affinity of this compound for the I2 imidazoline receptor and its selectivity over other relevant receptors.
| Receptor | Ki (nM) | Reference |
| I2 Imidazoline Binding Site | 2.1 | [1] |
Table 1: Binding Affinity of this compound for the I2 Imidazoline Receptor. The Ki value represents the inhibition constant, a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor | Selectivity (Fold) | Reference |
| I1 Imidazoline Receptor | >10 | [2] |
| α2-Adrenergic Receptors | High | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key in vitro assays used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay: Competition Binding with [3H]-Idazoxan
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the I2 imidazoline receptor using the radioligand [3H]-idazoxan.
1. Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing I2 imidazoline receptors (e.g., rabbit brain cortex).
-
Radioligand: [3H]-Idazoxan.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled I2 ligand (e.g., 10 µM idazoxan).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
50 µL of [3H]-Idazoxan at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of BU224 that inhibits 50% of the specific binding of [3H]-idazoxan) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Functional Assay: Monoamine Oxidase (MAO) Activity
I2 imidazoline receptor ligands are known to allosterically modulate the activity of monoamine oxidase (MAO).[4][5] This protocol describes a functional assay to assess the effect of this compound on MAO-A and MAO-B activity.
1. Materials:
-
Enzyme Source: Mitochondrial fractions from tissues expressing MAO-A and MAO-B (e.g., rat liver).
-
Substrates: [14C]-5-Hydroxytryptamine (for MAO-A) and [14C]-β-Phenylethylamine (for MAO-B).
-
Test Compound: this compound.
-
Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Reaction Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Pre-incubate the mitochondrial fractions with the different concentrations of this compound or control inhibitors for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the respective [14C]-labeled substrate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a strong acid (e.g., 2M HCl).
-
Extract the deaminated metabolites using an organic solvent (e.g., ethyl acetate/toluene).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of MAO-A and MAO-B activity.
Signaling Pathways and Experimental Workflows
The visualization of complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of the I2 imidazoline receptor and a typical experimental workflow for characterizing a selective ligand like this compound.
Caption: Proposed signaling mechanism of the I2 imidazoline receptor.
Caption: Experimental workflow for characterizing BU224.
Conclusion
This compound stands out as a valuable pharmacological tool for the investigation of I2 imidazoline receptors. Its high affinity and selectivity enable researchers to probe the physiological and pathological roles of this receptor system with greater precision. While the complete signaling cascade of the I2 receptor remains an active area of research, its interaction with monoamine oxidase provides a key insight into its mechanism of action. The experimental protocols and workflows detailed in this guide offer a framework for the continued characterization of BU224 and the development of novel therapeutics targeting the I2 imidazoline receptor.
References
- 1. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
Neuroprotective Effects of BU224 Hydrochloride in Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic strategies. One such promising avenue involves the modulation of I2-imidazoline receptors (I2-IR). This technical guide delves into the neuroprotective effects of the I2-IR agonist, BU224 hydrochloride, in the context of Alzheimer's disease. Drawing upon preclinical research, this document summarizes the key findings, experimental designs, and proposed mechanisms of action of BU224. The available data suggests that BU224 confers neuroprotection primarily through anti-inflammatory actions and enhancement of synaptic plasticity, rather than by directly targeting amyloid pathology. This whitepaper aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of I2-IR agonists for neurodegenerative disorders.
Introduction
The pathophysiology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, neuroinflammation, synaptic dysfunction, and neuronal loss. While many therapeutic strategies have focused on the amyloid cascade hypothesis, there is a growing interest in targeting alternative pathways, such as neuroinflammation and synaptic failure. Imidazoline receptors, particularly the I2 subtype, have emerged as a potential therapeutic target due to their involvement in neuroprotection and anti-inflammatory processes.[1][2] I2-imidazoline receptors are predominantly located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[1][2] Their activation has been linked to anti-apoptotic and anti-inflammatory effects.[1]
BU224 is a selective I2-imidazoline receptor agonist that has been investigated for its neuroprotective properties. This guide provides an in-depth analysis of the preclinical evidence supporting the therapeutic potential of BU224 in an animal model of Alzheimer's disease.
In Vivo Efficacy of BU224 in the 5XFAD Mouse Model of Alzheimer's Disease
A pivotal study investigated the effects of BU224 in the 5XFAD mouse model, which recapitulates key features of AD pathology, including significant amyloid deposition.[3][4][5]
Summary of In Vivo Findings
The following table summarizes the key findings from the in vivo administration of BU224 in 5XFAD mice.
| Parameter | Effect of BU224 Treatment | Reference |
| Cognitive Function | Attenuated spatial and recognition memory deficits. Improved associative learning and memory. | [1] |
| Neuroinflammation | Reduced levels of the microglial marker Iba1. Decreased levels of pro-inflammatory cytokines IL-1β and TNF-α. Increased expression of the astrocytic marker GFAP. | [1] |
| Amyloid Pathology | No significant changes in amyloid plaque burden. | [1] |
| Neuronal Apoptosis | No significant changes observed. | [1] |
| Mitochondrial Density | No significant changes observed. | [1] |
| Oxidative Stress | No significant changes observed. | [1] |
| Autophagy Markers | No significant changes observed. | [1] |
| Synaptic Plasticity | Increased the size of dendritic spines. | [1] |
| NMDA Receptor Function | Induced a threefold reduction in amyloid-β (Aβ)-induced functional changes in NMDA receptors. | [1] |
Experimental Protocol: In Vivo Study in 5XFAD Mice
-
Animal Model: Six-month-old female transgenic 5XFAD mice and wild-type (WT) littermates were used. The 5XFAD model is characterized by the overexpression of five familial Alzheimer's disease mutations, leading to early and aggressive amyloid plaque deposition.[3][4][5]
-
Drug Administration: Mice were treated with either BU224 (5 mg·kg-1) or vehicle via intraperitoneal injection, twice daily for 10 days.[1]
-
Behavioral Assessments: A battery of behavioral tests was performed to evaluate cognitive functions, including spatial memory, recognition memory, and fear conditioning.[1]
-
Neuropathological Analysis: Following the behavioral tests, brain tissues were collected for neuropathological examination. The following techniques were employed:[1]
-
Immunohistochemistry: To visualize and quantify markers for microglia (Iba1), astrocytes (GFAP), and amyloid plaques.
-
Western Blot: To measure the protein levels of various markers related to apoptosis, mitochondrial density, and autophagy.
-
ELISA: To quantify the levels of pro-inflammatory cytokines (IL-1β and TNF-α).
-
qPCR: To analyze the gene expression of relevant markers.
-
In Vitro and Ex Vivo Effects of BU224
To further elucidate the mechanisms of action, the effects of BU224 were also investigated in brain organotypic cultures and N2a cells.[1]
Summary of In Vitro/Ex Vivo Findings
| Parameter | Effect of BU224 Treatment | Reference |
| Dendritic Spine Morphology | Increased the size of dendritic spines in ex vivo studies. | [1] |
| NMDA Receptor Function | Reduced Aβ-induced functional alterations in NMDA receptors in in vitro studies. | [1] |
| APP Processing | Effects on amyloid precursor protein (APP) processing were analyzed in N2a cells. | [1] |
Experimental Protocols: In Vitro and Ex Vivo Assays
-
Organotypic Brain Cultures: These cultures were utilized to study the effects of BU224 on dendritic spine density and morphology in a more intact tissue environment.[1]
-
N2a Cell Line: A neuroblastoma cell line used to investigate the impact of BU224 on amyloid precursor protein (APP) processing.[1]
-
Calcium Imaging: This technique was employed to assess the functional changes in NMDA receptors in response to Aβ and BU224 treatment.[1]
Visualizing Experimental Design and Proposed Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed neuroprotective signaling pathway of BU224.
Figure 1: Experimental workflow for investigating the neuroprotective effects of BU224.
Figure 2: Proposed neuroprotective signaling pathway of BU224 in Alzheimer's disease.
Discussion and Future Directions
The findings from the preclinical studies on this compound present a compelling case for its neuroprotective potential in Alzheimer's disease. A significant observation is that the beneficial effects of BU224 on cognition and neuroinflammation occur without a direct impact on the hallmark amyloid pathology in the 5XFAD model.[1] This suggests that targeting neuroinflammation and synaptic plasticity can be a viable therapeutic strategy, even in the presence of established amyloid plaques.
The primary mechanism of action appears to be the modulation of glial cell activity. By reducing microgliosis and the release of pro-inflammatory cytokines, BU224 may create a more favorable environment for neuronal function and survival.[1] The increase in the astrocytic marker GFAP could indicate a reactive astrocytosis that may be beneficial in this context, though further investigation is needed to fully understand the role of astrocytes in the observed neuroprotection.[1]
The enhancement of synaptic plasticity, evidenced by increased dendritic spine size, and the modulation of NMDA receptor function provide a direct link between BU224 treatment and improved cognitive outcomes.[1] Aβ is known to induce synaptic dysfunction, and the ability of BU224 to counteract these effects is a crucial aspect of its neuroprotective profile.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling: A more detailed investigation into the intracellular signaling cascades activated by I2-IR stimulation in the context of neuroinflammation is warranted.
-
Long-term Efficacy and Safety: The current studies involve sub-chronic treatment. Long-term studies are needed to assess the sustained efficacy and safety profile of BU224.
-
Combination Therapies: Investigating the potential synergistic effects of BU224 with amyloid-targeting therapies could provide a multi-faceted approach to treating Alzheimer's disease.
-
Translational Studies: Further preclinical studies in different AD models and, ultimately, well-designed clinical trials are necessary to translate these promising findings to human patients.
Conclusion
This compound, a selective I2-imidazoline receptor agonist, demonstrates significant neuroprotective effects in a preclinical model of Alzheimer's disease. Its ability to improve cognitive function by mitigating neuroinflammation and enhancing synaptic plasticity, independent of amyloid plaque reduction, highlights the therapeutic potential of targeting these pathways in neurodegenerative disorders. The data summarized in this technical guide provides a strong rationale for the continued investigation and development of BU224 and other I2-IR modulators as novel treatments for Alzheimer's disease.
References
- 1. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and Cognitive Improvement Induced by Novel Imidazoline I2 Receptor Ligands in Female SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 4. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
BU224 Hydrochloride: A Novel Modulator of Microgliosis and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Microgliosis, the activation of microglia, is a hallmark of neuroinflammation and a critical component in the pathology of various neurodegenerative diseases. Emerging evidence points to the therapeutic potential of targeting microglial activation to ameliorate disease progression. BU224 hydrochloride, a selective ligand for the I2-imidazoline receptor, has demonstrated significant efficacy in reducing microgliosis and associated neuroinflammatory markers in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's role in mitigating microgliosis, with a focus on quantitative data, experimental methodologies, and putative signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to Microgliosis and the I2-Imidazoline Receptor System
Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis. In response to injury or pathological stimuli, microglia undergo a process of activation, characterized by morphological changes and the release of a variety of signaling molecules, including cytokines and chemokines. While acute microglial activation is a protective mechanism, chronic activation, or microgliosis, can become detrimental, contributing to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's disease.
The I2-imidazoline receptor (I2-IR) is a protein that has been identified as a potential therapeutic target for a range of neurological conditions. Activation of I2-IR has been associated with neuroprotective effects, including anti-apoptotic and anti-inflammatory actions.[1] this compound is a high-affinity and selective ligand for the I2-IR, and its investigation has provided valuable insights into the therapeutic potential of modulating this receptor system to control neuroinflammation.
Quantitative Effects of this compound on Microgliosis
Preclinical studies have provided quantitative evidence of this compound's ability to attenuate microgliosis. The following tables summarize the key findings from a study utilizing the 5XFAD mouse model of Alzheimer's disease, which exhibits significant amyloid pathology and associated neuroinflammation.[1]
Table 1: Effect of this compound on Microglial Marker Expression
| Marker | Treatment Group | Mean Relative Expression (vs. Vehicle) | Fold Change | Statistical Significance (p-value) |
| Iba1 (Ionized calcium-binding adapter molecule 1) | 5XFAD + Vehicle | 1.00 | - | - |
| 5XFAD + BU224 (5 mg/kg) | 0.75 | -0.25 | < 0.05 |
Data derived from Mirzaei et al., 2021.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Treatment Group | Mean Concentration (pg/mg protein) | % Reduction vs. Vehicle | Statistical Significance (p-value) |
| IL-1β (Interleukin-1 beta) | 5XFAD + Vehicle | ~1.8 | - | - |
| 5XFAD + BU224 (5 mg/kg) | ~1.2 | ~33% | < 0.05 | |
| TNF-α (Tumor Necrosis Factor-alpha) | 5XFAD + Vehicle | ~25 | - | - |
| 5XFAD + BU224 (5 mg/kg) | ~18 | ~28% | < 0.05 |
Data derived from Mirzaei et al., 2021.[1]
These data clearly indicate that systemic administration of this compound significantly reduces the density of activated microglia, as indicated by the decreased expression of the microglial marker Iba1.[1] Furthermore, BU224 treatment leads to a substantial reduction in the brain levels of the key pro-inflammatory cytokines IL-1β and TNF-α, which are known to be released by activated microglia and contribute to neurotoxicity.[1]
Experimental Protocols
The following section details the methodologies employed in the key in vivo study that generated the quantitative data presented above. This information is provided to enable replication and further investigation.
Animal Model and Drug Administration
-
Animal Model: Six-month-old female 5XFAD transgenic mice and wild-type (WT) littermates were used. The 5XFAD model is a well-established model of amyloid pathology and neuroinflammation.[1]
-
Drug Formulation: this compound (Tocris) was dissolved in a vehicle solution.[1]
-
Administration Route: Intraperitoneal (i.p.) injection.[1]
-
Dosage: 5 mg/kg of this compound.[1]
-
Dosing Regimen: Twice daily for 10 consecutive days.[1]
-
Control Group: Received vehicle injections following the same regimen.[1]
Immunohistochemistry for Microglial Marker Analysis
-
Tissue Preparation: Following the treatment period, mice were euthanized, and brains were collected. Brain tissue was fixed, cryoprotected, and sectioned.
-
Primary Antibody: Rabbit anti-Iba1 antibody was used to specifically label microglia.
-
Secondary Antibody: A biotinylated secondary antibody was used, followed by avidin-biotin complex (ABC) amplification.
-
Visualization: 3,3'-Diaminobenzidine (DAB) was used as the chromogen to visualize the Iba1-positive microglia.
-
Image Analysis: Images of specific brain regions (e.g., cortex, hippocampus) were captured, and the Iba1-positive area was quantified using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Tissue Homogenization: Brain tissue was homogenized in a suitable lysis buffer containing protease inhibitors.
-
ELISA Kits: Commercially available ELISA kits specific for mouse IL-1β and TNF-α were used.
-
Procedure: The assay was performed according to the manufacturer's instructions. Briefly, brain homogenates were added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Quantification: The optical density was measured using a microplate reader, and cytokine concentrations were determined by comparison to a standard curve. Protein concentrations of the homogenates were determined to normalize the cytokine levels.
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms by which this compound exerts its anti-inflammatory effects on microglia are still under investigation. However, based on its action as an I2-imidazoline receptor ligand and its observed effects on pro-inflammatory cytokine production, a putative signaling pathway can be proposed. It is important to note that the following diagram represents a hypothetical model and requires further experimental validation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BU224 Hydrochloride
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the in vivo effects of BU224 hydrochloride, a high-affinity imidazoline I2 receptor ligand. The protocols are based on published studies in rodent models of Alzheimer's disease and nociception.
Summary of In Vivo Studies
| Model System | Species/Strain | Administration Route | Dosage | Duration | Key Findings | Reference |
| Alzheimer's Disease | 5XFAD Transgenic Mice | Intraperitoneal (i.p.) | 5 mg/kg | Twice daily for 10 days | Attenuated cognitive deficits, reduced neuroinflammation, and enhanced synaptic connectivity. | [1][2] |
| Nociception | Sprague-Dawley Rats | Spinally (intrathecal) | 5-250 µg | Single dose | Produced dose-dependent antinociceptive effects by inhibiting nociceptive neuronal responses in the spinal dorsal horn. | [3] |
Antagonism of BU224-Induced Antinociception
| Antagonist | Receptor Target | Dosage (i.t.) | Effect on BU224 Antinociception | Reference |
| Idazoxan | α2-adrenoceptor and Imidazoline I2 receptor | 100 µg | Complete block | [3] |
| Yohimbine | Nonselective α2-adrenoceptor | 150 µg | Partial attenuation | [3] |
| Atipamezole | Highly selective α2-adrenoceptor | 100 µg | Partial attenuation (no greater than yohimbine) | [3] |
Experimental Protocols
In Vivo Study of BU224 in a Mouse Model of Alzheimer's Disease
This protocol describes the sub-chronic treatment of 5XFAD transgenic mice with BU224 to assess its impact on cognitive function and neuropathology.[1][2]
a. Animal Model:
-
Species: Mouse
-
Strain: 5XFAD transgenic and wild-type littermates
-
Age: 6 months
-
Sex: Female
b. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal injection
-
Apparatus for behavioral testing (e.g., Morris water maze, fear conditioning chamber)
-
Equipment for immunohistochemistry, Western blot, ELISA, and qPCR analysis
c. Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to a final concentration for a 5 mg/kg dosage based on the average weight of the mice.
-
Administer 5 mg/kg of the BU224 solution or an equivalent volume of vehicle intraperitoneally to the respective groups of mice.
-
Repeat the administration twice daily for a total of 10 days.
d. Experimental Workflow:
Caption: Workflow for Alzheimer's Disease Study.
e. Outcome Measures:
-
Behavioral: Assess cognitive functions through tests for spatial memory, recognition memory, and associative learning.
-
Neuropathological:
-
Immunohistochemistry: Quantify microglial (Iba1) and astrocytic (GFAP) markers.
-
Western Blot: Analyze levels of synaptic proteins.
-
ELISA: Measure concentrations of pro-inflammatory cytokines (IL-1β, TNF-α).
-
qPCR: Evaluate the expression of relevant genes.
-
In Vivo Electrophysiological Study of BU224 for Nociception
This protocol details an electrophysiological study to evaluate the antinociceptive effects of spinally administered BU224 in rats.[3]
a. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
b. Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Equipment for spinal surgery and intrathecal catheter implantation
-
Electrophysiological recording setup (amplifier, data acquisition system)
-
Tungsten microelectrodes
-
Stimulators for evoking neuronal responses
c. Drug Preparation and Administration:
-
Dissolve this compound in an appropriate vehicle for spinal administration.
-
Prepare solutions for a dose-response study (5-250 µg).
-
Administer the prepared doses spinally, akin to an intrathecal application.
d. Experimental Workflow:
Caption: Workflow for Nociception Electrophysiology Study.
e. Outcome Measures:
-
Electrophysiological:
-
Measure the inhibition of C-fibre evoked responses.
-
Quantify the reduction in post-discharge and wind-up of dorsal horn neurons.
-
Determine the dose-dependent effects of BU224.
-
Assess the reversal of antinociceptive effects by co-administration of antagonists.
-
Proposed Signaling Pathway of BU224
The following diagram illustrates the proposed signaling pathway for BU224's antinociceptive effects based on the available data.
Caption: BU224 Antinociceptive Signaling Pathway.
References
- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BU224 Hydrochloride for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BU224 hydrochloride, a selective I2 imidazoline receptor ligand, in mouse models. This compound is a valuable tool for investigating the role of I2 receptors in various physiological and pathological processes.
Quantitative Data Summary
The following table summarizes the standard dosages of this compound used in published mouse studies. It is recommended to perform a dose-response study to determine the optimal dosage for your specific mouse model and experimental paradigm.
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| 5XFAD (Alzheimer's Disease) | 5 mg/kg | Intraperitoneal (IP) | Twice a day | 10 days | [1] |
| Kainic Acid-Induced Neurotoxicity | 10 mg/kg | Intraperitoneal (IP) | Single dose | N/A | [2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 5 mg/kg) and the average weight of the mice in the experimental group, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO:
-
Due to its limited solubility in aqueous solutions, this compound should first be dissolved in 100% DMSO.[3]
-
Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex or gently heat (if necessary) to ensure complete dissolution.
-
-
Dilute the stock solution for injection:
-
For intraperitoneal injections in mice, the final concentration of DMSO should be minimized to avoid toxicity. A final concentration of less than 1% v/v is ideal, with a maximum of 10% v/v being acceptable for some studies.[3][4]
-
On the day of injection, dilute the DMSO stock solution with sterile PBS or 0.9% saline to the final desired injection concentration.
-
For example, to achieve a final injection volume of 100 µL with 1% DMSO, you would mix 1 µL of the DMSO stock solution with 99 µL of sterile saline.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in sterile saline or PBS as the drug solution. This is crucial for accurately interpreting the experimental results.
Administration of this compound to Mice
Procedure:
-
Animal Handling: Acclimatize the mice to the experimental conditions and handle them gently to minimize stress.
-
Dosage Calculation: Calculate the injection volume for each mouse based on its individual body weight and the final drug concentration.
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 27-30 gauge), inject the calculated volume of the this compound solution or vehicle control into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Post-injection Monitoring: Observe the mice for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow
Conceptual Signaling Pathway of I2 Imidazoline Receptor
The precise signaling mechanism of the I2 imidazoline receptor is still under investigation.[5][6][7] However, it is known to be located on the outer mitochondrial membrane and acts as an allosteric binding site for monoamine oxidases (MAO-A and MAO-B).[5][8] this compound is a putative antagonist at this receptor.
References
- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of imidazoline receptor ligands on basal and kainic acid-induced neurotoxic signalling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Intraperitoneal Administration of BU224 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of BU224 hydrochloride in rats, a selective I2 imidazoline receptor agonist. This document includes a summary of its applications in research, detailed experimental protocols, and an exploration of its mechanism of action and signaling pathways.
Applications of Intraperitoneal this compound in Rats
Intraperitoneal administration of this compound in rats has been utilized in various research contexts, primarily leveraging its high affinity and selectivity for the I2 imidazoline receptor. Key areas of application include:
-
Antidepressant-like Effects: BU224 has been shown to reduce immobility time in the forced swim test, a common behavioral assay for screening potential antidepressant compounds. This effect is associated with the modulation of central monoaminergic systems.
-
Analgesia: While direct intraperitoneal dose-response studies for analgesia are limited, spinal administration of BU224 has demonstrated dose-dependent antinociceptive effects, suggesting its potential role in pain modulation. I2 receptor ligands are noted to be more effective for chronic and persistent pain rather than acute pain.[1]
-
Neuroprotection: The activation of I2 receptors is implicated in neuroprotective mechanisms. Studies suggest that I2 receptor agonists may offer therapeutic potential in conditions associated with neurodegeneration.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies involving the administration of this compound in rats.
Table 1: Dose-Response Data for Antinociceptive Effects (Spinal Administration)
| Dose (µg) | Route of Administration | Animal Model | Effect |
| 5-250 | Intrathecal | Nociceptive neurons in the spinal dorsal horn | Dose-dependent inhibition of C-fibre evoked responses[2] |
Note: While this study did not use intraperitoneal administration, it provides valuable insight into the effective dosage range of BU224 for producing analgesic effects.
Table 2: Effects on Neurotransmitter Levels (Intraperitoneal Administration)
| Brain Region | Dose (mg/kg) | Treatment Group | 5-HT Turnover | Norepinephrine Turnover |
| Frontal Cortex | 10 | Stressed (Forced Swim Test) | Decreased | No significant change |
| Hypothalamus | 10 | Stressed (Forced Swim Test) | Decreased | Not reported |
| Hippocampus | 10 | Non-stressed | Decreased | Not reported |
| Hypothalamus | 10 | Non-stressed | Decreased | Not reported |
| Frontal Cortex | 10 | Non-stressed | Not reported | Decreased |
Experimental Protocols
General Protocol for Intraperitoneal Injection in Rats
This protocol outlines the standard procedure for intraperitoneal injection in rats, which is a common and effective route for systemic drug delivery.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of BU224 Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Handling and Restraint: Weigh the rat to accurately calculate the injection volume. Gently restrain the rat, exposing the abdomen. Proper handling is crucial to minimize stress to the animal.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). Slowly inject the calculated volume of the BU224 solution.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
Protocol for Assessing Antidepressant-Like Effects: Forced Swim Test
Objective: To evaluate the antidepressant-like properties of this compound using the forced swim test (FST).
Materials:
-
This compound solution
-
Cylindrical water tank (approximately 40 cm high and 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Towels
Procedure:
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle to the rats. A common dosing schedule involves injections at 24, 5, and 1 hour before the test.
-
Pre-test Session (Day 1): Place each rat individually into the water tank filled to a depth where the rat cannot touch the bottom with its hind paws (approximately 30 cm) for a 15-minute period. This session serves to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the water tank for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute test session. Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Post-test Care: After each session, remove the rats from the water, gently dry them with a towel, and return them to their home cages.
Protocol for Assessing Analgesic Effects: Hot Plate Test
Objective: To determine the analgesic potential of this compound by measuring the latency of a thermal nociceptive response.
Materials:
-
This compound solution
-
Hot plate apparatus with adjustable temperature control
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious level (e.g., 52-55°C).
-
Baseline Latency: Place each rat on the hot plate and start the timer. Measure the time it takes for the rat to exhibit a nocifensive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the rat is removed from the plate regardless of its response.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection.
-
Post-treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency. An increase in latency compared to the baseline indicates an analgesic effect.
Protocol for Assessing Neuroprotective Effects in a Neuroinflammation Model
Objective: To evaluate the neuroprotective effects of this compound in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.
Materials:
-
This compound solution
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Equipment for tissue collection and analysis (e.g., for immunohistochemistry or ELISA)
Procedure:
-
Induction of Neuroinflammation: Administer LPS (e.g., 0.5 mg/kg, IP) to induce a systemic inflammatory response that leads to neuroinflammation.
-
BU224 Administration: Administer this compound either prior to or following the LPS challenge, depending on the experimental design (prophylactic or therapeutic).
-
Monitoring: Observe the rats for sickness behavior (e.g., reduced activity, piloerection) as an indicator of a successful inflammatory response.
-
Tissue Collection: At a predetermined time point after LPS and BU224 administration (e.g., 24 hours), euthanize the rats and collect brain tissue (e.g., hippocampus, prefrontal cortex).
-
Analysis: Analyze the brain tissue for markers of neuroinflammation (e.g., microglial activation using Iba1 staining), neuronal damage, and the expression of pro-inflammatory and anti-inflammatory cytokines. A reduction in these markers in the BU224-treated group compared to the LPS-only group would indicate a neuroprotective effect.
Signaling Pathways and Experimental Workflows
I2 Imidazoline Receptor Signaling Pathway
This compound exerts its effects by acting as a selective agonist at I2 imidazoline receptors. The exact signaling cascade following I2 receptor activation is still under investigation, but it is known to be distinct from the G-protein coupled signaling of I1 receptors. The I2 receptor is located on the outer mitochondrial membrane and is believed to be an allosteric modulatory site of monoamine oxidase (MAO).[3]
Experimental Workflow for Intraperitoneal Administration and Behavioral Testing
The following diagram illustrates a typical experimental workflow for investigating the effects of intraperitoneally administered this compound on rat behavior.
Logical Relationship in Neuroinflammation Studies
This diagram outlines the logical steps and expected outcomes in a study investigating the neuroprotective effects of BU224 in a neuroinflammation model.
References
Application Notes and Protocols for In Vitro Receptor Binding Assays Using BU224 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BU224 hydrochloride in in vitro receptor binding assays to characterize its interaction with the imidazoline I2 receptor. BU224 is a high-affinity and selective ligand for the I2 binding site, making it a valuable tool for neuroscience research and drug discovery.
Introduction to this compound and the I2 Imidazoline Receptor
This compound is a potent and selective ligand for the imidazoline I2 binding site, exhibiting a high affinity with a reported Ki value of approximately 2.1 nM.[1] The I2 imidazoline receptor is a complex and not fully characterized protein. Evidence suggests that one of the primary I2 binding sites is located on the outer mitochondrial membrane and acts as an allosteric modulatory site on monoamine oxidase (MAO-A and MAO-B).[2][3] This association implies that ligands binding to the I2 site can influence the activity of MAO, an enzyme critical in the metabolism of neurotransmitters.[4][5]
Data Presentation: Quantitative Binding Data for this compound
The following table summarizes the quantitative data for this compound binding to the I2 imidazoline receptor.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 2.1 nM | Not specified | Not specified | [1] |
| Kd | 10.1 ± 3.4 nM | Human Putamen | [3H]Idazoxan | [2] |
| Bmax | 207 ± 58 fmol/mg protein | Human Putamen | [3H]Idazoxan | [2] |
| Kd | 12.8 ± 6.8 nM | Human Cerebral Cortex | [3H]Idazoxan | [2] |
| Bmax | 193 ± 54 fmol/mg protein | Human Cerebral Cortex | [3H]Idazoxan | [2] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity and density of receptors.[6][7] Both saturation and competition binding assays are crucial for evaluating the interaction of this compound with the I2 imidazoline receptor.
This protocol describes the preparation of crude mitochondrial membranes from brain tissue, which are enriched with I2 imidazoline receptors.
Materials:
-
Brain tissue (e.g., rat or human cortex, putamen)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge (refrigerated)
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Protocol:
-
Excise and weigh the desired brain tissue on ice.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer.
-
Centrifuge again at 12,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane aliquots at -80°C until use.
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]BU224.[8]
Materials:
-
[3H]BU224 (tritiated BU224)
-
Unlabeled this compound (for non-specific binding)
-
Prepared brain membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of [3H]BU224 in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [3H]BU224.
-
For total binding wells, add 50 µL of the appropriate [3H]BU224 dilution.
-
For non-specific binding wells, add 50 µL of the [3H]BU224 dilution and 50 µL of a high concentration of unlabeled BU224 (e.g., 10 µM).
-
Add 100 µL of the membrane preparation (typically 100-200 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
This assay determines the inhibitory constant (Ki) of unlabeled this compound by measuring its ability to compete with a fixed concentration of a suitable radioligand (e.g., [3H]Idazoxan or [3H]BU224) for binding to the I2 receptor.
Materials:
-
Unlabeled this compound
-
Radioligand (e.g., [3H]Idazoxan or [3H]BU224) at a concentration close to its Kd
-
Prepared brain membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer, typically ranging from 10-11 to 10-5 M.
-
In a 96-well plate, add 50 µL of the appropriate BU224 dilution to triplicate wells.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the membrane preparation (100-200 µg of protein) to all wells.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a standard I2 ligand like Idazoxan, e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation and process the samples as described in the saturation binding assay (steps 7-10).
-
Calculate the percentage of specific binding at each concentration of BU224.
-
Analyze the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Monoamine Oxidase (MAO) Activity Assay
Given the association of I2 imidazoline receptors with MAO, a functional assay can be performed to assess the effect of BU224 on MAO activity. This protocol is a general guide and may need optimization.[5]
Materials:
-
This compound
-
Mitochondrial fraction from brain tissue (prepared as described above)
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well plate (UV-transparent or black, depending on the detection method)
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the mitochondrial preparation to each well.
-
Add the different concentrations of BU224 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product of the MAO reaction. For example, the oxidation of kynuramine to 4-hydroxyquinoline can be measured spectrophotometrically at 316 nm.
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of BU224.
-
Plot the reaction velocity against the concentration of BU224 to determine if it inhibits or stimulates MAO activity and to calculate the IC50 or EC50 value.
Mandatory Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: I2 Receptor Signaling Pathway.
Suitable Cell Lines
While brain tissue homogenates are commonly used, cell lines endogenously or recombinantly expressing I2 imidazoline receptors can also be employed. The choice of cell line should be validated for I2 receptor expression. Potential cell lines include:
-
PC12 cells (rat pheochromocytoma): Have been reported to express imidazoline binding sites.
-
C6 glioma cells (rat): Another cell line where imidazoline binding has been studied.
-
Human cell lines: While less characterized for I2 receptors, screening of various neuronal or glial cell lines may identify suitable models.
Note: It is crucial to perform cell line authentication to ensure the identity and purity of the cell lines used in these assays.[3][9]
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to effectively use this compound in in vitro assays to study the I2 imidazoline receptor. The detailed methodologies for radioligand binding and functional assays, along with the summarized quantitative data and pathway diagrams, will facilitate a deeper understanding of the pharmacology of this important research compound.
References
- 1. Harmine - Wikipedia [en.wikipedia.org]
- 2. I2-imidazoline binding sites and monoamine oxidase activity in human postmortem brain from patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. The value of cell line validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with [3H]BU224
For Researchers, Scientists, and Drug Development Professionals
Introduction
BU224 is a potent and selective ligand for the imidazoline I₂ binding sites, which are implicated in a variety of physiological and pathological processes, including pain modulation, neuroprotection, and psychiatric conditions. The tritiated form of BU224, [³H]BU224, serves as a valuable radioligand for the characterization and quantification of these binding sites. This document provides a detailed protocol for conducting radioligand binding assays using [³H]BU224, including membrane preparation, saturation and competition binding experiments, and data analysis.
Target Receptor: Imidazoline I₂ Binding Site
The imidazoline I₂ binding site is a complex and not yet fully characterized receptor system. Unlike the I₁ receptor, the I₂ site is not a classic G-protein coupled receptor. A significant portion of I₂ binding sites are located on the outer mitochondrial membrane and are considered to be an allosteric modulatory site on monoamine oxidase (MAO).[1][2] Functional studies have linked the activation of I₂ sites to the modulation of monoaminergic neurotransmission, which may underlie its role in analgesia.[3][4]
Quantitative Data Summary
The following table summarizes the binding affinity (Kᵢ) of various ligands for the imidazoline I₂ binding site, providing a comparative view of their potency.
| Compound | Binding Affinity (Kᵢ) | Receptor Source | Radioligand | Reference |
| 2BFI | High | Pig Brain | [³H]2BFI | [5] |
| BU224 | High | Pig Brain | [³H]2BFI | [5] |
| Idazoxan | Moderate | Pig Brain | [³H]2BFI | [5] |
| BU226 | Low | Pig Brain | [³H]2BFI | [5] |
Note: Specific Kᵢ values for BU224 were not consistently available across the literature, but its high affinity and selectivity for I₂ sites are well-established.[6] Saturation binding studies have revealed that [³H]BU224 labels a single population of saturable sites with high affinity.[6]
Experimental Protocols
I. Membrane Preparation from Rat Brain
This protocol describes the preparation of crude membrane fractions from rat brain tissue, a rich source of imidazoline I₂ binding sites.
Materials:
-
Whole rat brains
-
Cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Cryoprotectant Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Euthanize rats according to approved institutional guidelines and rapidly dissect the brains.
-
Place the brains in ice-cold Lysis Buffer.
-
Homogenize the tissue in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.[7]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large tissue debris.[7]
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant, resuspend the pellet in fresh cold Lysis Buffer, and centrifuge again at 20,000 x g for 10 minutes at 4°C.[7]
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.[7]
II. Saturation Binding Assay with [³H]BU224
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]BU224.
Materials:
-
Rat brain membrane preparation
-
[³H]BU224 (specific activity typically >20 Ci/mmol)
-
Unlabeled BU224 or another high-affinity I₂ ligand (e.g., Idazoxan) for determining non-specific binding
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[7]
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[7]
-
Vacuum filtration manifold
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Binding Buffer to a final protein concentration of 50-120 µg per well.[7]
-
Prepare serial dilutions of [³H]BU224 in Assay Binding Buffer, typically ranging from 0.1 to 20 nM.[7]
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.[7]
-
Total Binding: To each well, add 150 µL of the membrane suspension, 50 µL of Assay Binding Buffer, and 50 µL of the corresponding [³H]BU224 dilution.
-
Non-specific Binding (NSB): To a separate set of wells, add 150 µL of the membrane suspension, 50 µL of a high concentration of unlabeled BU224 (e.g., 10 µM), and 50 µL of the corresponding [³H]BU224 dilution.
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]BU224.
-
Plot the specific binding (Y-axis) against the concentration of free [³H]BU224 (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
III. Competition Binding Assay
This assay is used to determine the affinity (Kᵢ) of unlabeled test compounds for the I₂ binding site by measuring their ability to displace the binding of a fixed concentration of [³H]BU224.
Procedure:
-
Follow the same initial steps as the saturation binding assay for membrane preparation and assay setup.
-
Use a fixed concentration of [³H]BU224, typically at or near its Kd value.
-
Prepare serial dilutions of the unlabeled test compounds in Assay Binding Buffer.
-
To each well, add 150 µL of the membrane suspension, 50 µL of the test compound dilution, and 50 µL of the fixed concentration of [³H]BU224.[7]
-
Include wells for total binding (no test compound) and non-specific binding (high concentration of unlabeled BU224).
-
Incubate, filter, wash, and count the radioactivity as described for the saturation assay.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]BU224).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]BU224 used and Kd is the dissociation constant of [³H]BU224 determined from the saturation assay.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the [³H]BU224 radioligand binding assay.
Proposed Signaling Interactions of the Imidazoline I₂ Binding Site
Caption: Proposed interactions of the I₂ binding site with MAO and downstream effects.
References
- 1. glpbio.com [glpbio.com]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of imidazoline I2 binding sites in pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Brain Imaging Using BU224 Hydrochloride in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BU224 hydrochloride, a selective ligand for the I2-imidazoline binding site, in autoradiography for brain imaging. This document outlines the scientific background, detailed experimental protocols, and data presentation for researchers in neuroscience and drug development.
Introduction
This compound, also known as 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is a highly selective ligand for the I2-imidazoline binding site. The tritiated form, [3H]BU224, is a valuable radioligand for the in vitro labeling and visualization of these sites in brain tissue through autoradiography.[1] I2-imidazoline binding sites are implicated in a variety of neurological processes and are being investigated as potential therapeutic targets for several disorders. Autoradiography with [3H]BU224 allows for the precise localization and quantification of these binding sites within different brain regions.
Scientific Background
The I2-imidazoline binding site is a key component of a signaling pathway that is not yet fully elucidated but is known to be associated with monoamine oxidase (MAO-A and MAO-B). Activation of I2 sites can modulate the activity of these enzymes and influence the levels of monoamine neurotransmitters such as serotonin and norepinephrine. This modulation is thought to be a key mechanism through which I2 ligands exert their effects on the central nervous system. The distribution of I2 binding sites in the brain is heterogeneous, with higher densities observed in specific nuclei and regions.
Data Presentation
Table 1: Representative Binding Characteristics of [3H]BU224 in Rat Brain
| Parameter | Value | Brain Region(s) with High Binding |
| Kd (nM) | High Affinity (Specific value not available in cited literature) | Arcuate nucleus, interpeduncular nucleus, area postrema, pineal gland, ependymal cell layer lining the ventricles.[1] |
| Bmax | (Value is region-dependent and not specified in cited literature) | Arcuate nucleus, interpeduncular nucleus, area postrema, pineal gland, ependymal cell layer lining the ventricles.[1] |
Note: The precise Kd and Bmax values for [3H]BU224 can be determined experimentally by conducting saturation binding assays as described in the protocol below.
Experimental Protocols
This section provides a detailed protocol for performing in vitro autoradiography using [3H]BU224 on rodent brain sections.
Materials and Reagents
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Microscope slides (gelatin-coated)
-
Cryostat
-
Incubation chambers
-
Phosphor imaging cassettes and screens
-
Phosphor imager and analysis software
-
Scintillation counter and vials (for determining radioligand concentration)
-
Animal brain tissue (e.g., rat or mouse), rapidly frozen
Experimental Workflow
The following diagram illustrates the key steps in the autoradiography protocol.
Detailed Protocol
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain.
-
Freeze the brain in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal sections of the brain at a thickness of 16-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the mounted sections at -80°C.
-
-
Pre-incubation:
-
Allow the slides to warm to room temperature for approximately 30 minutes.
-
Place the slides in a slide holder and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer containing [3H]BU224. For saturation experiments, a range of concentrations (e.g., 0.1-20 nM) should be used. For single-point assays, a concentration near the Kd value is typically used.
-
For determining non-specific binding, prepare a parallel set of incubation solutions containing the same concentration of [3H]BU224 plus a high concentration of unlabeled BU224 (e.g., 10 µM).
-
Remove the slides from the pre-incubation buffer and carefully blot away excess buffer.
-
Place the slides in a humidified incubation chamber and add the appropriate incubation solution to each section.
-
Incubate for 60-90 minutes at room temperature.
-
-
Washing:
-
Terminate the incubation by aspirating the incubation solution.
-
Wash the slides in ice-cold 50 mM Tris-HCl buffer. Perform 2-3 washes of 2-5 minutes each to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Rapidly dry the slides under a stream of cool, dry air.
-
Once completely dry, place the slides in a phosphor imaging cassette with a tritium-sensitive phosphor screen.
-
Expose the screen to the slides in the dark for a period of several days to weeks, depending on the specific activity of the radioligand and the density of the binding sites.
-
-
Image Acquisition and Analysis:
-
Scan the exposed phosphor screen using a phosphor imager.
-
Quantify the signal intensity in different brain regions using appropriate image analysis software.
-
Convert the signal intensity to units of radioactivity (e.g., fmol/mg tissue) by co-exposing calibrated radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.
-
For saturation experiments, plot specific binding against the concentration of [3H]BU224 and perform Scatchard analysis to determine the Kd and Bmax values.
-
Signaling Pathway
The binding of BU224 to the I2-imidazoline binding site is believed to allosterically modulate the activity of monoamine oxidases (MAO-A and MAO-B) located on the outer mitochondrial membrane. This modulation can influence the metabolism of monoamine neurotransmitters, which in turn affects downstream signaling pathways.
Disclaimer: This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures when handling radioactive materials.
References
Application Notes: BU224 Hydrochloride for a Cell-Based Investigation of Neuroinflammation
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) characterized by the activation of glial cells, such as microglia and astrocytes, which release a cascade of inflammatory mediators.[1] While this is a protective response to injury or infection, chronic neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease.[1][2][3] Consequently, modulating neuroinflammatory pathways presents a promising therapeutic strategy.
BU224 hydrochloride is a potent and selective high-affinity ligand for the I2-imidazoline binding site (I₂-BS), with a Ki of 2.1 nM.[4] It is classified as a putative I₂-BS antagonist.[5] Research has demonstrated its neuroprotective properties, including anti-inflammatory effects, in animal models.[6][7] In mouse models of Alzheimer's disease, BU224 treatment has been shown to reduce levels of the microglial marker Iba1 and pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[6][7] These characteristics make BU224 an invaluable pharmacological tool for studying the role of I2-imidazoline receptors in neuroinflammatory processes in vitro.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to model and study neuroinflammation in cell culture systems.
Mechanism of Action
In cell culture models, neuroinflammation is frequently induced using lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] LPS activates Toll-like receptor 4 (TLR4) on the surface of microglia, triggering a downstream signaling cascade that involves adaptor proteins like MyD88.[8][9] This cascade culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[8][10] Activated NF-κB translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][9][10]
This compound exerts its anti-inflammatory effects by binding to the I2-imidazoline receptor. While the precise downstream signaling of the I2 receptor is still under investigation, its activation is shown to counteract the pro-inflammatory cascade, leading to a reduction in microglial activation and the subsequent release of inflammatory mediators.[6][7]
Data Presentation
The following tables summarize the key properties of this compound and its observed effects in neuroinflammation models.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 187173-05-3 | [4] |
| Molecular Formula | C₁₂H₁₁N₃・HCl | [4] |
| Molecular Weight | 233.70 g/mol | [4] |
| Target Receptor | I₂-Imidazoline Receptor | [4] |
| Binding Affinity (Ki) | 2.1 nM | |
| Activity | Putative Antagonist / Ligand | [5] |
Table 2: Summary of BU224 Effects on Neuroinflammatory Markers
| Marker | Effect | Cell/Animal Model | Reference |
| Iba1 (Microglial Marker) | Reduced Levels | 5XFAD Mouse Model | [6][7] |
| IL-1β | Reduced Levels | 5XFAD Mouse Model | [6][7] |
| TNF-α | Reduced Levels | 5XFAD Mouse Model | [6][7] |
| GFAP (Astrocytic Marker) | Increased Expression | 5XFAD Mouse Model | [6][7][11] |
| NMDA Receptor Function | Reduced Aβ-induced changes | ex vivo / in vitro models | [6][7] |
Experimental Protocols
This section details a generalized protocol for inducing neuroinflammation in a microglial cell line (e.g., BV-2) and assessing the anti-inflammatory potential of this compound.
1. Materials and Reagents
-
Cell Line: BV-2 murine microglial cell line
-
This compound: (e.g., Tocris, Santa Cruz Biotechnology)[4][7]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli
-
Assay Kits:
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
MTT or similar cell viability assay kit
-
Reagents for Western Blotting (antibodies for Iba1, iNOS, COX-2, β-actin)
-
Reagents for qPCR (primers for Tnf, Il1b, Nos2, and a housekeeping gene)
-
-
General Labware: Cell culture flasks/plates, centrifuge tubes, pipettes, etc.
2. Cell Culture and Plating
-
Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[2]
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For experiments, seed cells into appropriate plates (e.g., 96-well for viability/ELISA, 24-well for Griess assay, 6-well for Western Blot/qPCR) at a density that will result in ~80% confluency at the time of treatment. A typical density is 2 x 10⁵ cells/well for a 24-well plate.[2]
-
Allow cells to adhere and stabilize for 24 hours before treatment.[2]
3. BU224 and LPS Treatment
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to create working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a stock solution of LPS in sterile PBS or culture medium. A common working concentration to induce inflammation is 100-1000 ng/mL.[2]
-
Pre-treatment: Remove the old medium from the plated cells and replace it with a medium containing the desired concentrations of BU224. Include a vehicle control group (medium with the same concentration of solvent, e.g., DMSO, as the highest BU224 concentration).
-
Incubate the cells with BU224 for 1-2 hours.[2]
-
Stimulation: Add LPS directly to the wells to achieve the final target concentration. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired time period. This is assay-dependent:
-
Cytokine Release (ELISA): 6-24 hours[2]
-
Nitric Oxide Production (Griess): 24 hours
-
Gene Expression (qPCR): 4-8 hours
-
Protein Expression (Western Blot): 12-24 hours
-
4. Downstream Assays
-
Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay according to the manufacturer's protocol on a parallel plate.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50-100 µL of cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove debris.[2]
-
Store supernatants at -80°C or use immediately.
-
Quantify the concentration of TNF-α and IL-1β using specific ELISA kits as per the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA.
-
Perform qPCR using specific primers for Tnf, Il1b, Nos2, and a housekeeping gene (e.g., Gapdh or Actb) to determine relative gene expression levels.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of BU224 on neuroinflammation in a cell culture model.
References
- 1. cellectricon.com [cellectricon.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound solid [sigmaaldrich.com]
- 6. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for BU224 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
BU224 hydrochloride is a potent and selective ligand for the imidazoline I2 receptor, demonstrating potential therapeutic applications in neuroprotection and pain management. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo studies, along with a summary of its chemical properties and a schematic of its proposed signaling pathway.
Chemical and Physical Properties
This compound is a white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃・HCl | [1][2] |
| Molecular Weight | 233.70 g/mol | [1][2] |
| CAS Number | 205437-64-5 | [1] |
| Appearance | White to off-white solid | [2] |
Solubility
The solubility of this compound in various solvents is summarized below. This information is crucial for the preparation of appropriate stock and working solutions.
| Solvent | Solubility | Reference |
| DMSO | Soluble to 10 mM | [1] |
| Water | >16 mg/mL | [2][3] |
| Ethanol | 1.2 mg/mL | [2][3] |
| 0.1 M HCl | >30 mg/mL | [2][3] |
| 0.1 M NaOH | 24 mg/mL | [2][3] |
| PBS (pH 7.2) | ≥10 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.337 mg of this compound (Molecular Weight = 233.7 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, if you weighed 2.337 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture media for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
For the final working concentration, add the appropriate volume of this intermediate dilution to your experimental wells. For instance, to treat cells in 1 mL of medium with a final concentration of 100 nM, add 10 µL of the 10 µM intermediate solution.
-
-
Application: Add the freshly prepared working solution to your cell cultures and proceed with the experiment.
Preparation of Dosing Solutions for In Vivo Animal Studies
This protocol details the preparation of a formulation suitable for intraperitoneal (IP) injection in rodents. The typical dosage for this compound in mice and rats ranges from 5 to 10 mg/kg.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For 1 mL of vehicle: Mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
-
Dissolving this compound:
-
First, dissolve the required amount of this compound in DMSO.
-
Then, add the PEG300 and mix thoroughly.
-
Next, add the Tween-80 and mix again.
-
Finally, add the saline to reach the final volume and concentration.
-
-
Example for a 5 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:
-
Calculate the required dose: 5 mg/kg * 0.025 kg = 0.125 mg per mouse.
-
Calculate the required concentration: 0.125 mg / 0.1 mL = 1.25 mg/mL.
-
To prepare 1 mL of dosing solution (enough for multiple animals):
-
Weigh 1.25 mg of this compound.
-
Dissolve it in 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 450 µL of Saline and vortex until the solution is clear.
-
-
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection). It is recommended to prepare this solution fresh on the day of the experiment.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound solutions and the proposed signaling pathway of the I2 imidazoline receptor.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed signaling pathway for the I2 imidazoline receptor.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BU224 Hydrochloride in Alzheimer's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BU224 hydrochloride, an I2-imidazoline receptor agonist, in preclinical Alzheimer's disease (AD) research, particularly in the 5XFAD mouse model. The following sections detail the therapeutic potential of BU224, its impact on cognitive function and neuropathology, and detailed protocols for key experimental procedures.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Recent research has focused on novel therapeutic targets, including the I2-imidazoline receptor (I2-IR), which is upregulated in the brains of AD patients.[1][2] this compound is a selective I2-IR agonist that has demonstrated neuroprotective effects in animal models of AD.[3][4] This document summarizes the key findings and provides detailed methodologies for researchers investigating the therapeutic potential of BU224 in AD.
Therapeutic Rationale and Mechanism of Action
This compound exerts its neuroprotective effects primarily through the modulation of neuroinflammation and enhancement of synaptic plasticity.[3][4] Unlike many AD drug candidates, its therapeutic effects in the 5XFAD mouse model are not associated with alterations in amyloid pathology.[3][4] This suggests a mechanism of action that is independent of Aβ clearance.
The proposed signaling pathway for BU224's action in the context of Alzheimer's disease involves the activation of I2-imidazoline receptors, which are predominantly located on glial cells.[2] This activation leads to a reduction in microgliosis and the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[3][4] Concurrently, BU224 appears to promote synaptic health by increasing the size of dendritic spines and modulating NMDA receptor function.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the 5XFAD mouse model of Alzheimer's disease.
Table 1: Animal Model and Dosing Regimen
| Parameter | Details | Reference |
| Animal Model | 5XFAD transgenic mice | [3] |
| Age of Animals | 6 months | [3] |
| Drug | This compound | [3] |
| Dosage | 5 mg/kg | [3] |
| Route of Administration | Intraperitoneal (i.p.) | [3] |
| Dosing Frequency | Twice a day | [3] |
| Treatment Duration | 10 days | [3] |
Table 2: Behavioral Outcomes
| Behavioral Test | Key Findings in BU224-treated 5XFAD mice | Reference |
| Recognition Memory | Attenuation of spatial and perirhinal cortex-dependent recognition memory deficits. | [3] |
| Fear Conditioning | Improved associative learning and hippocampal- and amygdala-dependent memory. | [3] |
Table 3: Neuropathological and Biochemical Outcomes
| Marker | Effect of BU224 Treatment in 5XFAD mice | Reference |
| Neuroinflammation | ||
| Iba1 (Microglial marker) | Reduced levels | [3] |
| IL-1β (Pro-inflammatory cytokine) | Reduced levels | [3] |
| TNF-α (Pro-inflammatory cytokine) | Reduced levels | [3] |
| GFAP (Astrocytic marker) | Increased expression | [3] |
| Amyloid Pathology | ||
| Amyloid-β (Aβ) plaques | No significant change | [3] |
| Synaptic Plasticity | ||
| Dendritic spine size | Increased | [3] |
| Aβ-induced functional changes in NMDA receptors | Threefold reduction | [3] |
| Other Markers | ||
| Neuronal apoptosis | No change | [3] |
| Mitochondrial density | No change | [3] |
| Oxidative stress markers | No change | [3] |
| Autophagy markers | No change | [3] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are synthesized from best practices and information available in the cited literature.
Animal Treatment Protocol
-
Animal Model: 6-month-old female 5XFAD transgenic mice and wild-type (WT) littermates.
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to a final concentration for a 5 mg/kg dosage based on the average weight of the mice. Prepare a vehicle control of sterile saline.
-
Administration: Administer this compound solution or vehicle intraperitoneally (i.p.) twice daily for 10 consecutive days.
Behavioral Testing Protocols
This test assesses recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a retention interval, e.g., 2 hours): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 10 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
This test evaluates associative learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for cued testing.
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber for a habituation period (e.g., 120 seconds).
-
Present a conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 70 dB, 10 kHz).
-
During the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 seconds, 0.5 mA).
-
Repeat the CS-US pairing (e.g., 4 times with a 90-second interval).
-
-
Contextual Fear Testing (Day 2): Place the mouse back into the original conditioning chamber for a set duration (e.g., 6 minutes) without any stimuli.
-
Cued Fear Testing (Day 3): Place the mouse in a novel context (different shape, color, and odor) and, after a baseline period, present the CS (tone) without the US.
-
Data Analysis: Measure the duration of freezing behavior (immobility except for respiration) using an automated video tracking system.
Immunohistochemistry (IHC) Protocol
This protocol is for the detection of microglial (Iba1) and astrocytic (GFAP) markers in brain tissue.
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut 40 µm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate buffer, pH 6.0, at 90°C for 10 minutes).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies overnight at 4°C (e.g., rabbit anti-Iba1, 1:1000; mouse anti-GFAP, 1:500).
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the immunoreactive area or cell number in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
-
Western Blotting Protocol
This protocol is for the analysis of synaptic protein levels.
-
Protein Extraction:
-
Dissect the brain region of interest (e.g., hippocampus or cortex) on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against synaptic proteins) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative PCR (qPCR) Protocol
This protocol is for measuring the gene expression of pro-inflammatory cytokines.
-
RNA Extraction and cDNA Synthesis:
-
Dissect the brain region of interest and immediately store it in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., Il1b, Tnf), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Visualizations
Proposed Signaling Pathway of BU224 in Alzheimer's Disease
Caption: Proposed mechanism of BU224 in AD.
Experimental Workflow for Preclinical Evaluation of BU224
Caption: Preclinical evaluation workflow for BU224.
References
- 1. Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Troubleshooting & Optimization
BU224 hydrochloride solubility in DMSO and saline
Technical Support Center: BU224 Hydrochloride
This guide provides technical information, frequently asked questions, and troubleshooting advice for handling and preparing solutions of this compound for experimental use.
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table summarizes reported solubility data.
| Solvent | Concentration | Notes |
| DMSO | ~10 mM[1] | - |
| DMSO | 12.5 mg/mL (~53.49 mM)[2] | May require ultrasonication and warming to 60°C. Use of newly opened DMSO is recommended as absorbed water can reduce solubility.[2] |
| Water (H₂O) | >16 mg/mL[3] | - |
| 0.1 M HCl | >30 mg/mL[3] | - |
| 0.1 M NaOH | 24 mg/mL[3] | - |
| Ethanol | 1.2 mg/mL[3] | - |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound, with reported solubilities up to 12.5 mg/mL (~53.49 mM).[2]
Q2: Can I dissolve this compound directly in saline or other aqueous buffers?
A2: Yes, this compound is soluble in water (>16 mg/mL).[3] However, for many biological experiments, especially those requiring dilution for cell culture or in vivo administration, the standard practice is to first create a concentrated stock solution in DMSO. This stock is then diluted to the final working concentration in the appropriate aqueous medium. This method helps prevent issues with precipitation that can occur when directly dissolving the compound in a buffered solution.
Q3: How should I store stock solutions of this compound?
A3: Once prepared in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO at the desired concentration.
-
Solution 1: Aid Dissolution. Gentle warming of the solution to 60°C and the use of an ultrasonic bath can significantly aid in dissolving the compound.[2]
-
Solution 2: Check Your Solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many organic compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO for the best results.[2]
-
Solution 3: Verify Concentration. Double-check your calculations to ensure you have not exceeded the known solubility limit. Refer to the solubility table above for guidance.
Issue 2: After diluting my DMSO stock solution into saline or cell culture media, a precipitate formed.
-
Problem: This is a common issue known as "crashing out," where a compound soluble in a strong organic solvent like DMSO precipitates when diluted into an aqueous solution where its solubility is much lower.
-
Solution: For in vivo experiments, using a formulation with co-solvents can prevent precipitation. A standard protocol involves a multi-step dilution process to create a stable working solution. Please see the detailed experimental protocol below for a recommended formulation.
Experimental Protocols
Protocol: Preparation of a Working Solution for In Vivo Administration
This protocol describes the preparation of a this compound working solution at a concentration of 1.25 mg/mL, suitable for intraperitoneal (IP) injection in animal models.[2] This method uses co-solvents to maintain the compound's solubility in the final aqueous solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 12.5 mg/mL Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 12.5 mg/mL.
-
If necessary, use an ultrasonic bath and/or warm the solution to 60°C until the compound is fully dissolved.[2]
-
-
Prepare the Final Working Solution (Example for 1 mL total volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL.
-
Vortex thoroughly to ensure the final solution is clear and uniform. This yields a 1.25 mg/mL working solution.[2]
-
Caption: Workflow for preparing a BU224 HCl working solution.
References
Optimizing BU224 Hydrochloride Concentration for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BU224 hydrochloride in cellular assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity ligand for the I2 imidazoline binding site, with a Ki of 2.1 nM. It is widely regarded as a putative I2 antagonist, meaning it blocks the effects of other ligands that activate this site. However, some studies suggest it may act as a low-efficacy partial agonist under certain conditions. The I2 binding sites are located on the outer mitochondrial membrane and are thought to be allosteric sites on monoamine oxidase (MAO).
Q2: What are the common cellular effects of this compound?
A2: BU224 has been shown to have several effects in cellular and animal models, including:
-
Neuroprotection: It has demonstrated neuroprotective properties in models of neurodegenerative diseases.
-
Anti-inflammatory effects: It can reduce the levels of pro-inflammatory cytokines.
-
Modulation of synaptic plasticity: Studies suggest it can influence dendritic spine size.
Q3: What is the recommended starting concentration range for this compound in cellular assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available literature, a good starting point for in vitro studies is in the low micromolar range. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO up to 10 mM and in water at greater than 16 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Symptom: After adding the this compound working solution to the cell culture medium, you observe cloudiness, crystals, or a visible precipitate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Solubility in Aqueous Medium | While this compound has some water solubility, high concentrations can precipitate in complex media. Prepare a higher concentration stock solution in DMSO and dilute it further in the medium to achieve the final desired concentration. |
| Interaction with Media Components | Certain components of cell culture media, such as salts and proteins, can interact with the compound and cause precipitation. Try pre-warming the media to 37°C before adding the compound. You can also test the solubility in a simpler buffer like PBS to determine if media components are the issue. |
| High Final DMSO Concentration | If the final DMSO concentration is too high, it can cause the compound to come out of solution when diluted in the aqueous medium. Ensure the final DMSO concentration in your culture is as low as possible, ideally below 0.5%. |
| pH of the Medium | The pH of the medium can affect the solubility of the compound. Ensure your medium is properly buffered and at the correct pH. |
Issue 2: High Background or Off-Target Effects
Symptom: You observe effects in your cells that are not consistent with the known mechanism of action of BU224 at the I2 imidazoline receptor.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Interaction with Other Receptors | BU224 may have some affinity for other receptors at higher concentrations. To confirm that the observed effects are mediated by the I2 receptor, include a negative control. Idazoxan is a commonly used, though non-selective, I2 imidazoline receptor antagonist that can be used to compete with BU224 and block its effects. |
| Non-specific Cellular Toxicity | At high concentrations, BU224 may induce cytotoxicity through mechanisms unrelated to its primary target. Perform a dose-response curve for cytotoxicity using an assay like MTT or a live/dead stain to determine the concentration at which the compound becomes toxic to your cells. |
| Use of Appropriate Controls | Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., SH-SY5Y, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines a general procedure to analyze changes in protein expression following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
I2 Imidazoline Receptor Signaling Pathway
The precise downstream signaling pathway of the I2 imidazoline receptor is not yet fully elucidated. However, it is known to be located on the outer mitochondrial membrane and is associated with monoamine oxidase (MAO). Its activation can influence various cellular processes, though the direct signaling cascade is an area of active research.
Caption: Putative signaling pathway of the I2 imidazoline receptor modulated by BU224.
Experimental Workflow for Optimizing BU224 Concentration
This workflow outlines the steps to determine the optimal concentration of this compound for a cellular assay.
Caption: Workflow for determining the optimal BU224 concentration.
Troubleshooting Logic for Compound Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with this compound.
Caption: Troubleshooting guide for BU224 precipitation in cell culture.
Long-term stability and storage of BU224 hydrochloride
This technical support center provides guidance on the long-term stability and storage of BU224 hydrochloride, a selective I2 imidazoline receptor ligand. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored under controlled conditions. It is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1][2] For extended storage, refer to the temperature guidelines in Table 1. The compound is known to be hygroscopic, so storage in a desiccated environment is crucial.[2]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable solvent and stored at low temperatures to minimize degradation. It is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Recommended storage conditions for solutions are provided in Table 2.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A change in color may indicate degradation of the compound. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If significant degradation is detected, the solution should be discarded. To prevent this, always store solutions protected from light.[1]
Q4: Can I store this compound at room temperature?
A4: While short-term storage at room temperature may be acceptable for the solid form, long-term storage at ambient temperatures is not recommended due to the compound's hygroscopic nature and potential for degradation.[2][3] For solution stability, refrigeration or freezing is necessary.
Q5: What solvents are compatible with this compound?
A5: this compound exhibits good solubility in aqueous solutions, particularly in acidic conditions. It is also soluble in ethanol. Specific solubility data is presented in Table 3. The choice of solvent may impact the stability of the solution, so it is important to consult stability data for your specific solvent system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced biological activity in experiments | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles of stock solutions. | - Verify storage conditions (temperature, light, and moisture protection).- Prepare fresh stock solutions from solid compound.- Aliquot new stock solutions to minimize freeze-thaw cycles. |
| Precipitation observed in stock solution upon thawing | - Exceeded solubility limit at lower temperatures.- Solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve.- Ensure vials are properly sealed to prevent solvent evaporation.- If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results | - Inaccurate concentration due to improper dissolution or degradation.- Contamination of the compound. | - Ensure complete dissolution of the solid before use.- Use a calibrated balance for accurate weighing.- Perform a purity check (e.g., LC-MS) on the compound.- Handle the compound in a clean environment to prevent contamination. |
Data on Stability and Solubility
Table 1: Recommended Long-Term Storage of Solid this compound
| Storage Temperature | Duration | Expected Purity | Notes |
| -80°C | ≤ 6 months | >98% | Protect from light.[1] |
| -20°C | ≤ 1 month | >98% | Protect from light.[1] |
| 2-8°C | ≤ 2 weeks | >95% | Store in a desiccator. |
| Room Temperature | ≤ 72 hours | >95% | Protect from light and moisture.[3] |
Table 2: Stability of this compound in Solution (0.1 M HCl)
| Storage Temperature | Duration | Expected Purity | Notes |
| -80°C | ≤ 6 months | >98% | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | ≤ 1 month | >98% | Aliquot to avoid freeze-thaw cycles.[1] |
| 2-8°C | ≤ 7 days | >95% | Protect from light. |
Table 3: Solubility of this compound
| Solvent | Solubility |
| 0.1 M HCl | >30 mg/mL |
| 0.1 M NaOH | 24 mg/mL |
| Water | >16 mg/mL |
| Ethanol | 1.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a laminar flow hood to minimize contamination.
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile solvent (e.g., 0.1 M HCl) to the solid compound.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Sterilization: If required for cell-based assays, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting cryovials.
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol 2: Stability Testing of this compound Solution
-
Sample Preparation: Prepare a batch of this compound solution at a known concentration.
-
Storage Conditions: Aliquot the solution and store under various conditions (e.g., different temperatures, light exposure).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the purity and concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the results to the initial time point (T=0) to determine the percentage of degradation.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Potential off-target effects of BU224 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BU224 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a high-affinity and selective ligand for the imidazoline I2 receptor.
Q2: What are the known off-target interactions of this compound?
A2: this compound exhibits significantly lower affinity for the imidazoline I1 receptor and has been shown to have a low affinity for α2-adrenergic receptors. While comprehensive screening data is limited in the public domain, researchers should be aware of the potential for cross-reactivity with other adrenoceptor subtypes and monoamine-related proteins given the structural class of the compound.
Q3: Can this compound affect neurotransmitter levels?
A3: Yes, studies have shown that BU224 can increase levels of noradrenaline in the frontal cortex and dopamine in the striatum. This is an important consideration for interpreting behavioral and neurochemical studies.
Q4: Is this compound known to interact with monoamine oxidases (MAO)?
A4: The interaction of this compound with MAO-A and MAO-B has not been extensively reported in publicly available literature. However, as some imidazoline ligands are known to interact with MAO, it is a potential off-target that should be considered, particularly when unexpected pharmacological effects are observed.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known binding affinities of this compound for its primary target and key off-targets. This data is essential for designing experiments and interpreting results.
| Receptor/Target | Binding Affinity (Ki) | Selectivity vs. I2 Receptor | Reference |
| Imidazoline I2 Receptor | 2.1 nM | - | [1] |
| Imidazoline I1 Receptor | ~1747 nM (calculated) | 832-fold | [1] |
| α2-Adrenergic Receptor | Low µM range | >1000-fold | [1] |
Note: The Ki for the I1 receptor is estimated based on the reported 832-fold selectivity over the I2 receptor.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, with a focus on differentiating between on-target and potential off-target effects.
| Observed Issue | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Unexpected cardiovascular effects (e.g., changes in blood pressure or heart rate). | Interaction with α-adrenergic receptors. | 1. Control Experiment: Pre-treat with a selective α-adrenergic antagonist (e.g., phentolamine for non-selective α-blockade, or specific α1/α2 antagonists) before administering BU224 to see if the effect is blocked. 2. Dose-Response Curve: Generate a dose-response curve for the cardiovascular effect. Atypical curve shapes may suggest multiple receptor interactions. 3. In Vitro Assay: If using isolated tissues (e.g., aorta, atria), use selective antagonists to characterize the receptor mediating the response. |
| Anomalous behavioral phenotypes not readily explained by I2 receptor modulation. | 1. Alteration of noradrenergic or dopaminergic neurotransmission. 2. Interaction with other CNS receptors. | 1. Neurotransmitter Analysis: Measure levels of noradrenaline, dopamine, and their metabolites in relevant brain regions (e.g., frontal cortex, striatum) at the effective dose of BU224. 2. Receptor Occupancy Studies: If possible, perform ex vivo receptor binding studies to determine the occupancy of BU224 at I2 and potential off-target receptors at the behaviorally active dose. 3. Pharmacological Blockade: Co-administer selective antagonists for suspected off-target receptors (e.g., α2-adrenergic antagonists) to see if the behavioral phenotype is altered. |
| Discrepancies between in vitro and in vivo results. | 1. Metabolism of BU224 to active metabolites with different selectivity profiles. 2. Engagement of complex signaling pathways in vivo that are not present in the in vitro system. | 1. Metabolite Profiling: Analyze plasma and brain tissue for the presence of BU224 metabolites. If identified, synthesize and test the activity of these metabolites. 2. Use of Knockout Models: If available, utilize I2 receptor knockout animals to confirm that the primary in vivo effects are mediated through the intended target. |
| Cellular responses inconsistent with known I2 receptor signaling. | Potential interaction with monoamine oxidases (MAO) affecting cellular monoamine levels. | 1. MAO Inhibition Assay: Test the ability of BU224 to inhibit MAO-A and MAO-B activity in a cell-free or cellular assay. 2. Control for Endogenous Monoamines: In cell culture experiments, consider the presence of monoamines in the serum or media and their potential modulation by BU224's off-target effects. |
Experimental Protocols
1. Radioligand Binding Assay to Determine Off-Target Affinity
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a potential off-target receptor.
-
Objective: To quantify the binding affinity of this compound for a specific off-target receptor (e.g., α2-adrenergic receptor).
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [³H]-Rauwolscine for α2-adrenergic receptors).
-
This compound.
-
Non-specific competitor (e.g., a high concentration of an unlabeled ligand for the target receptor).
-
Assay buffer.
-
96-well plates.
-
Filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes/homogenate, and the radioligand at a concentration near its Kd.
-
For total binding wells, add buffer. For non-specific binding wells, add the non-specific competitor. For experimental wells, add the different concentrations of this compound.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method to assess the inhibitory potential of this compound on MAO-A and MAO-B activity.
-
Objective: To determine if this compound inhibits the activity of MAO-A and/or MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine).
-
This compound.
-
Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.
-
Assay buffer.
-
96-well plates.
-
Plate reader capable of measuring the product of the enzymatic reaction (e.g., a fluorometer if a fluorescent product is formed).
-
-
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitors.
-
In a 96-well plate, add the assay buffer and the MAO-A or MAO-B enzyme.
-
Add the different concentrations of this compound or control inhibitors to the respective wells.
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the amount of product formed using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value for the inhibition of MAO-A and MAO-B.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: BU224 Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BU224 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective ligand for the imidazoline I2 binding site, with a Ki of 2.1 nM.[1] It is often described as a putative I2 antagonist, and has been observed to antagonize the effects of other imidazoline ligands.[1] However, its functional effects can vary depending on the experimental context, and it has also been suggested to act as a low-efficacy agonist at I2 receptors.[2][3]
Q2: What are the potential therapeutic applications of this compound?
Preclinical research suggests that this compound has potential therapeutic value in several areas. It has demonstrated neuroprotective properties, including anti-inflammatory and anti-apoptotic effects.[4] Studies have shown its potential in models of Alzheimer's disease, where it can reverse cognitive deficits and reduce microgliosis.[4] Additionally, it has been investigated for its role in pain modulation and its antidepressant-like activity.[5]
Q3: What are some common in vivo behavioral tests where this compound has shown effects?
This compound has been shown to be active in several rodent behavioral models. For instance, it reduces immobility time in the forced swimming test, which is indicative of antidepressant-like effects.[6][7] In models of Alzheimer's disease, it has been shown to improve cognitive function in tasks such as the novel object recognition test.[4]
Q4: How does this compound distribute in the brain?
Studies using radiolabeled BU224 in rats have shown that it distributes to various brain regions.[8] The highest levels of binding have been observed in the arcuate nucleus, interpeduncular nucleus, area postrema, pineal gland, and the ependymal cell layer lining the ventricles.[8] This distribution pattern is consistent with the known localization of imidazoline I2 binding sites.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound, leading to a lack of expected efficacy or high variability in results.
Problem 1: Lack of In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The dose of BU224 may be insufficient to engage the target and elicit a biological response. Consult the literature for effective dose ranges in similar models (see Table 1). Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.[9][10] |
| Poor Bioavailability/Brain Penetration | Although BU224 is known to cross the blood-brain barrier, its pharmacokinetic profile can be influenced by the formulation and route of administration.[8][11] Ensure the formulation is optimized for solubility and stability (see Section: Experimental Protocols). Consider alternative administration routes if poor absorption is suspected.[12] |
| Incorrect Timing of Administration | The onset and duration of action of BU224 may not align with the timing of your behavioral or physiological measurements. Conduct pilot studies to determine the optimal time window for observing the desired effect post-administration. |
| Compound Instability | This compound solution may degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment and store stock solutions under recommended conditions. |
| Low Efficacy Agonist/Antagonist Properties | BU224's functional activity can be complex, acting as either a low-efficacy agonist or an antagonist depending on the specific biological context and the presence of other ligands.[2][3] The observed effect (or lack thereof) may be due to its partial agonist/antagonist nature at the I2 receptor. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | Variability in the preparation of the dosing solution can lead to inconsistent drug exposure. Standardize the formulation protocol, ensuring complete dissolution and uniform suspension. |
| Stress Induced by Administration Procedure | Intraperitoneal (i.p.) injections can be a significant source of stress for rodents, potentially influencing behavioral and physiological readouts.[13][14] Handle animals gently and acclimate them to the injection procedure to minimize stress-induced variability. |
| Biological Variables | Factors such as the age, sex, strain, and housing conditions of the animals can all contribute to variability in drug response.[15] Ensure that these variables are consistent across all experimental groups. |
| Pharmacokinetic Variability | Individual differences in drug metabolism and clearance can lead to variable plasma and brain concentrations of BU224. Increase the sample size per group to improve statistical power and account for inter-individual variability. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Dose Range (mg/kg) | Administration Route | Observed Effect | Reference |
| Rat (Forced Swim Test) | 10 | Intraperitoneal (i.p.) | Reduced immobility time | [2] |
| Mouse (Alzheimer's Disease Model) | 5 | Intraperitoneal (i.p.) | Reversal of cognitive deficits, reduced microgliosis | [4] |
| Rat (Pain Model - Writhing Test) | 1-10 | Intraperitoneal (i.p.) | Dose-dependent reduction in writhing response | [5] |
| Rat (Hypothermia) | 3.2 - 15 | Intraperitoneal (i.p.) | Dose-dependent hypothermia | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
2. Formulation (Example for i.p. injection): A common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline.
-
Step 1: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Step 2: Add a small volume of DMSO to dissolve the powder completely. Vortex thoroughly.
-
Step 3: Add Tween 80 to the solution and vortex again to ensure proper mixing. A common final concentration for Tween 80 is 5-10%.
-
Step 4: Add sterile saline to the desired final volume and vortex until the solution is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Step 5: The final concentration of DMSO should be kept low (typically ≤10%) to minimize potential toxicity.
3. Administration (Intraperitoneal Injection in Mice):
-
Step 1: Gently restrain the mouse, exposing the abdomen.
-
Step 2: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Step 3: Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Step 4: Inject the solution smoothly and withdraw the needle.
-
Step 5: Return the animal to its cage and monitor for any adverse reactions.
Visualizations
References
- 1. BU 224 hydrochloride | I2 Receptors | Tocris Bioscience [tocris.com]
- 2. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cumulative dose-response curves in behavioral pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazoline I2 receptor ligand disclosed | BioWorld [bioworld.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal injection induces a delayed preconditioning-like effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variability in response to cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of BU224 hydrochloride in aqueous solutions
Technical Support Center: BU224 Hydrochloride Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is reported to have a solubility of greater than 16 mg/mL in water. However, achieving this concentration can depend on factors such as pH, temperature, and the presence of other solutes. For highly concentrated solutions, the use of co-solvents or other formulation strategies may be necessary.
Q2: I'm having trouble dissolving this compound in my neutral aqueous buffer. What could be the issue?
A2: Several factors can contribute to poor dissolution in neutral buffers:
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pH: The solubility of this compound is pH-dependent. It exhibits higher solubility in acidic conditions (>30 mg/mL in 0.1 M HCl) and also significant solubility in basic conditions (24 mg/mL in 0.1 M NaOH). Your neutral buffer may not be optimal for solubilization.
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Concentration Limit: You may be attempting to prepare a solution that exceeds its intrinsic aqueous solubility under your specific experimental conditions.
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Dissolution Rate: The compound may be slow to dissolve. Techniques like gentle heating or sonication can help accelerate this process.
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Purity and Form: Ensure the compound is of high purity and is the hydrochloride salt form, as this is designed to improve aqueous solubility over the freebase form.
Q3: What alternative solvents or solvent systems can be used to prepare this compound for in vitro or in vivo experiments?
A3: For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with this compound being soluble up to 10 mM. For final experimental solutions, especially for in vivo use, co-solvent systems are often employed. Published protocols include formulations using a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and SBE-β-CD in saline.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, gentle heating can be used to aid dissolution if precipitation occurs during preparation. However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. Prolonged or excessive heating should be avoided. Always check the stability of your final formulation.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light. The solid compound should be stored desiccated at room temperature.
Troubleshooting Guide
Problem: Precipitate forms when preparing an aqueous solution of this compound.
Use the following workflow to diagnose and solve solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary: Solubility Profile
The following table summarizes the reported solubility of this compound in various solvents. This data is essential for planning experiments and preparing solutions.
| Solvent | Solubility | Molarity (approx.) | Reference(s) |
| Water | >16 mg/mL | >68.5 mM | |
| 0.1 M HCl | >30 mg/mL | >128.4 mM | |
| 0.1 M NaOH | 24 mg/mL | 102.7 mM | |
| Ethanol | 1.2 mg/mL | 5.1 mM | |
| DMSO | Soluble to 10 mM | 10 mM |
Molecular Weight of this compound: 233.70 g/mol
Experimental Protocols
Below are detailed protocols for preparing this compound solutions, particularly for in vivo studies where aqueous compatibility is critical.
Protocol 1: Co-Solvent Formulation
This protocol utilizes a combination of solvents to achieve a clear solution suitable for administration.
Materials:
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This compound
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DMSO (Dimethyl Sulfoxide)
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PEG300 (Polyethylene glycol 300)
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Tween-80
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Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
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In a sterile tube, add 40% of the final desired volume as PEG300.
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Add 10% of the final volume using the DMSO stock solution. Mix thoroughly.
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Add 5% of the final volume as Tween-80. Mix until the solution is homogeneous.
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Add 45% of the final volume as Saline to reach the final concentration. Mix thoroughly.
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Example for 1 mL final solution: To 400 µL of PEG300, add 100 µL of 12.5 mg/mL DMSO stock. Mix. Add 50 µL of Tween-80. Mix. Add 450 µL of Saline. The final concentration will be 1.25 mg/mL.
-
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Caption: Workflow for the co-solvent formulation protocol.
Protocol 2: Cyclodextrin-Based Formulation
This method uses sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Materials:
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This compound
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DMSO
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SBE-β-CD (Sulfobutylether-β-cyclodextrin)
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Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline. This may require stirring to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
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In a sterile tube, add 90% of the final desired volume using the 20% SBE-β-CD in Saline solution.
-
Add 10% of the final volume using the DMSO stock solution. Mix thoroughly until clear.
-
Example for 1 mL final solution: To 900 µL of 20% SBE-β-CD in Saline, add 100 µL of 12.5 mg/mL DMSO stock. The final concentration will be 1.25 mg/mL.
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Mechanism of Action Context
Understanding the biological target of BU224 can inform experimental design. BU224 is a high-affinity, selective ligand for the imidazoline I2 binding site (Ki = 2.1 nM) and is considered a putative antagonist. Its effects are relevant in neuroscience research, particularly in studies related to neuroprotection, inflammation, and Alzheimer's disease.
Technical Support Center: BU224 Hydrochloride in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the high-dosage side effects of BU224 hydrochloride in mice. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary high-dosage side effects of this compound observed in mice?
A1: The most significant high-dosage side effect of this compound in mice is the induction of epileptic seizures.[1] These seizures are dose-dependent and can lead to lethality.[1] It is crucial to carefully determine the appropriate dose for your experimental aims to avoid these adverse effects.
Q2: At what dosages do these side effects typically occur?
A2: Epileptogenic effects and lethality have been observed in mice at doses ranging from 10 mg/kg to 40 mg/kg administered intraperitoneally (i.p.).[1] The estimated LD50 (the dose at which 50% of the animals are expected to die) has been reported to be approximately 28.3 mg/kg.[1]
Q3: Is there a difference in sensitivity to high-dosage side effects between male and female mice?
A3: Yes, studies have shown a marked gender difference in the epileptogenic effects of BU224. Female mice have been found to be significantly more sensitive than male mice to the seizure-inducing effects of the compound.[1]
Q4: What is the proposed mechanism for the seizure-inducing effects of BU224 at high doses?
Q5: What is the therapeutic window for BU224 in mice?
A5: Research indicates that BU224 has a narrow therapeutic window, meaning the doses that produce therapeutic effects (e.g., antinociceptive, antidepressant-like) are close to those that cause severe toxicity.[1] For instance, beneficial neuroprotective effects have been observed at 5 mg/kg, while seizure activity is noted at doses of 10 mg/kg and higher.[1][2][3]
Troubleshooting Guide
Issue: My mice are exhibiting seizures after BU224 administration.
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Probable Cause: The administered dose is likely too high.
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Solution:
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Immediately discontinue the experiment for the affected cohort to prevent further distress and mortality.
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Review your dosing calculations and experimental protocol.
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For future experiments, consider a dose-response study starting with lower, non-convulsive doses (e.g., below 10 mg/kg) to identify a safe and effective dose for your specific mouse strain and experimental paradigm.
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Be aware of the heightened sensitivity in female mice and adjust dosing accordingly.[1]
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Issue: I am observing unexpected mortality in my experimental group.
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Probable Cause: The dose of BU224 is likely exceeding the lethal threshold for the specific strain and sex of your mice.
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Solution:
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Refer to the quantitative data on lethality. Doses of 40 mg/kg have been shown to be lethal to a high percentage of mice.[1]
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Re-evaluate your dosing regimen. The estimated LD50 is 28.3 mg/kg, but this can vary between different mouse strains.[1]
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Ensure proper drug solubilization and administration techniques to avoid accidental overdose.
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Quantitative Data Summary
Table 1: Dose-Dependent Epileptogenic Effects of BU224 in Mice
| Dosage (mg/kg, i.p.) | Observed Effect in Mice | Citation |
| 10 - 40 | Dose-dependent induction of epileptic seizures. | [1] |
| 20 | Decreased seizure latency in female ICR mice. | [1] |
| 30 | Decreased seizure latency in male ICR mice. | [1] |
| 40 | Significant induction of Grade V seizures in both male and female mice. | [1] |
Table 2: Lethality Data for High-Dosage BU224 in Mice
| Dosage (mg/kg, i.p.) | Lethality Outcome | Citation |
| 10 - 20 | No mortality observed. | [1] |
| 28.3 | Estimated LD50. | [1] |
| 40 | 100% mortality in female mice of one strain; 100% mortality in males and 60% in females of another strain. | [1] |
Experimental Protocols
Protocol: Induction and Observation of Seizures
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Drug Preparation: Dissolve this compound in 0.9% physiological saline.[1]
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Animal Model: Use adult mice of a specified strain (e.g., C57BL/6J or ICR). Note the sex of the animals due to observed differences in sensitivity.[1]
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Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[1]
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Observation: Following injection, place the mouse in an observation chamber and record the latency to the first seizure and the severity of the seizure according to a standardized scale (e.g., Racine scale). Observations should be continuous for a predefined period (e.g., 30 minutes).
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Endpoint: The experiment may be terminated after the first seizure, at the end of the observation period, or upon reaching a humane endpoint.
Visualizations
References
- 1. Gender difference in epileptogenic effects of 2-BFI and BU224 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - UCL Discovery [discovery.ucl.ac.uk]
Preventing degradation of BU224 hydrochloride in solution
This technical support center provides guidance on the proper handling, storage, and use of BU224 hydrochloride in solution to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound, especially at neutral pH. | Increase the acidity of the solution (e.g., using 0.1 M HCl) to improve solubility[1]. Alternatively, use a co-solvent system. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2]. Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline)[2]. Gentle heating and sonication can also aid dissolution[2]. |
| Loss of compound activity over time | Degradation of this compound in solution. Imidazoline compounds can be susceptible to hydrolysis (especially in basic conditions), oxidation, and photodegradation[2][3][4]. | Prepare solutions fresh whenever possible. For stock solutions, store at -20°C or -80°C and protect from light[2]. Avoid prolonged storage at room temperature. Use amber vials or wrap containers in foil to prevent light exposure. For aqueous solutions, maintain a slightly acidic pH to improve stability against hydrolysis[4]. |
| Inconsistent experimental results | Inaccurate solution concentration due to degradation or improper dissolution. | Verify the complete dissolution of the solid compound before use. Use a validated analytical method, such as HPLC, to confirm the concentration of freshly prepared and stored solutions. Perform a forced degradation study (see Experimental Protocols) to understand the stability of your specific solution and storage conditions. |
| Color change in solution | Potential degradation of the compound. | Discard the solution if any unexpected color change is observed. Prepare a fresh solution and re-evaluate storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent, with solubility up to 10 mM[3]. For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% (20% SBE-β-CD in Saline) can be used[2].
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is crucial to protect solutions from light by using amber vials or by wrapping the container in aluminum foil[2]. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single-use.
Q3: How stable is this compound in aqueous solutions at different pH values?
Q4: Can I store this compound solutions at room temperature?
A4: Prolonged storage at room temperature is not recommended due to the potential for degradation. While solid this compound can be stored desiccated at room temperature, solutions should be prepared fresh or stored frozen as described above[3].
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of BU224 (a 2-substituted imidazoline), the likely degradation pathways in solution include:
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Hydrolysis: Particularly in neutral to basic aqueous solutions, the imidazoline ring can undergo hydrolytic cleavage[4][5][6][7].
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Oxidation: The imidazole moiety can be susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or through autoxidation[2][8][9].
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Photodegradation: Exposure to light, especially UV light, can lead to the degradation of imidazoline compounds[2][3][10].
Data on this compound Properties
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Up to 10 mM | [3] |
| Water | >16 mg/mL | [1] |
| 0.1 M HCl | >30 mg/mL | [1] |
| 0.1 M NaOH | 24 mg/mL | [1] |
| Ethanol | 1.2 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light/Moisture Conditions | Reference |
| Solid | Room Temperature | Not specified | Desiccate | [3] |
| Solution | -20°C | Up to 1 month | Protect from light | [2] |
| Solution | -80°C | Up to 6 months | Protect from light | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing appropriate storage and handling procedures.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for up to 24 hours. Note: Imidazolines are generally more sensitive to basic conditions[4].
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for up to 24 hours, protected from light.
-
Photodegradation: Expose the solution (100 µg/mL in a transparent container) to a light source providing UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
Thermal Degradation: Store the solid compound and the solution (100 µg/mL) at an elevated temperature (e.g., 60-80°C) for up to 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[11][12][13][14].
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Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
Visualizations
I2-Imidazoline Receptor Signaling Pathway
The I2-imidazoline receptor is understood to be an allosteric binding site on monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B) located on the outer mitochondrial membrane. Ligands like BU224 that bind to the I2 site can modulate the activity of MAO, thereby influencing the levels of monoamine neurotransmitters.
Caption: Allosteric modulation of Monoamine Oxidase by BU224 at the I2-imidazoline receptor site.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline, cibenzoline (cifenline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
BU224 hydrochloride quality control and purity assessment
Welcome to the technical support center for BU224 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on quality control, purity assessment, and troubleshooting for experiments involving this selective I2 imidazoline receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the I2 imidazoline receptor. Its primary mechanism of action is to bind to these receptors, thereby blocking the effects of endogenous or exogenous I2 receptor agonists. The I2 imidazoline receptor system is implicated in various physiological processes, including pain modulation and neuroprotection.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored desiccated at room temperature. It is a hygroscopic solid, so it is crucial to minimize its exposure to moisture. For preparing stock solutions, it is soluble in DMSO (up to 10 mM) and water.
Q3: What are the key physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃ · HCl |
| Molecular Weight | 233.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 10 mM) and water |
Q4: In which experimental models has this compound been used?
A4: this compound has been utilized in various preclinical research models to investigate the role of I2 imidazoline receptors. Notably, it has been shown to antagonize the effects of imidazoline ligands on morphine antinociception and to produce ipsiversive rotational behavior in rat models of Parkinson's disease.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are detailed methodologies for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and detecting any related impurities.
Experimental Protocol:
A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound. The following is a suggested starting protocol that may require optimization for your specific instrumentation and batch of the compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. Start with a low percentage of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve this compound in the mobile phase at a concentration of 1 mg/mL. |
Data Interpretation: A pure sample of this compound should exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities. The purity can be calculated based on the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z).
Experimental Protocol:
Direct infusion or LC-MS can be employed. For LC-MS, the HPLC conditions described above can be used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data |
| Scan Range | m/z 100 - 500 |
| Expected [M+H]⁺ | m/z 198.1026 (for the free base C₁₂H₁₁N₃) |
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule of BU224 ([M+H]⁺). The fragmentation pattern of quinoline derivatives often involves the loss of HCN from the quinoline ring.[1][2] The high-resolution mass data should be within 5 ppm of the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound and is a powerful tool for purity assessment and structural confirmation.
Experimental Protocol:
| Parameter | Recommended Condition |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) |
| Spectrometer | 400 MHz or higher |
| Experiments | ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) for full structural assignment |
Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the structure of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride. The chemical shifts of the imidazoline and quinoline moieties should be in the expected regions. For the related 1,2-diaryl-1H-4,5-dihydroimidazoles, the protons of the ethylenediamine moiety typically appear in the 3.98-4.20 ppm region in the ¹H NMR spectrum.[3] The quinoline protons will appear in the aromatic region (typically 7-9 ppm). The absence of significant unassigned signals is indicative of high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Incorrect solvent or concentration too high. | Use DMSO for stock solutions up to 10 mM. For aqueous solutions, ensure the pH is appropriate as solubility of hydrochloride salts can be pH-dependent. Gentle warming and sonication may aid dissolution. |
| Inconsistent Experimental Results | Compound degradation, inaccurate concentration, or experimental variability. | Store this compound properly to prevent degradation. Verify the concentration of your stock solution using a spectrophotometer. Ensure consistent experimental conditions and include appropriate positive and negative controls. |
| Unexpected Biological Activity | Off-target effects or presence of impurities. | Confirm the purity of your this compound batch using the QC methods described above. If purity is confirmed, consider potential off-target effects by consulting literature on imidazoline receptor pharmacology. |
| HPLC: Broad or Tailing Peaks | Poor column condition, inappropriate mobile phase, or column overload. | Flush the column with a strong solvent. Ensure the mobile phase pH is suitable for the analyte. Reduce the sample concentration. |
| MS: Low Signal Intensity | Poor ionization, ion suppression, or low sample concentration. | Optimize ESI source parameters. Check for ion suppression by other components in the sample matrix. Increase the sample concentration if possible. |
Signaling Pathways and Workflows
I2 Imidazoline Receptor Signaling
The complete signaling pathway for the I2 imidazoline receptor is not fully elucidated. However, research suggests that its activation can modulate monoaminergic neurotransmission, which is a key downstream effect.[4] BU224, as an antagonist, would block these downstream effects.
Caption: Proposed signaling pathway of the I2 imidazoline receptor.
Quality Control Workflow for this compound
A systematic workflow is essential for ensuring the quality of each new batch of this compound.
References
- 1. chempap.org [chempap.org]
- 2. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in BU224 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BU224 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity ligand for the imidazoline I2 binding site, with a reported Ki value of 2.1 nM. It is widely used in research as a selective I2 receptor ligand. The primary mechanism of action is through its interaction with the I2 receptor, which is understood to be an allosteric binding site on monoamine oxidase (MAO)-A and MAO-B.[1][2] The exact downstream signaling pathways of the I2 receptor are not yet fully characterized.[2]
Q2: Is this compound an agonist or an antagonist?
The pharmacological activity of this compound can be complex and context-dependent, with reports describing it as both a putative antagonist and an agonist. Some studies indicate that it antagonizes the effects of other imidazoline ligands. Conversely, other research has demonstrated agonist-like effects, such as producing spinal antinociception.[3] This dual activity is a critical consideration in experimental design and data interpretation.
Q3: What are the known in vivo effects of this compound?
This compound has been shown to elicit several in vivo effects in animal models, including:
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Analgesia: It can produce antinociceptive effects, particularly in models of chronic pain.[4]
-
Hypothermia: Administration can lead to a reduction in body temperature.
-
Antidepressant-like activity: It has shown effects in behavioral models of depression, such as the forced swim test.
-
Modulation of opioid effects: It has been observed to antagonize morphine antinociception and reduce signs of morphine withdrawal.
Q4: What is the solubility and stability of this compound?
It is crucial to refer to the certificate of analysis for batch-specific data. General solubility information may be available from the supplier. For in vitro experiments, the stability of the compound in different buffers and at various temperatures should be empirically determined. The use of appropriate buffers is critical for maintaining pH and ensuring experimental reproducibility.[5]
Troubleshooting Guide
This guide addresses unexpected results that may be encountered during experiments with this compound.
| Unexpected Result | Potential Cause | Recommended Action |
| No observable effect or lower than expected potency. | 1. Agonist vs. Antagonist Activity: Depending on the experimental model and the presence of endogenous or exogenous imidazoline ligands, BU224 may act as an antagonist, masking an expected agonist effect. | 1a. Conduct dose-response curves to determine the full range of activity.1b. Consider co-administration with a known I2 agonist to test for antagonistic effects. |
| 2. Inappropriate Dose/Concentration: The effective dose can vary significantly between in vitro and in vivo models. | 2a. Perform a thorough literature review for dose ranges in similar experimental setups.2b. Conduct a pilot study with a wide range of doses to establish an effective dose-response relationship. | |
| 3. Compound Stability/Solubility Issues: Degradation or precipitation of BU224 in the experimental buffer or vehicle can lead to reduced effective concentration. | 3a. Verify the solubility of BU224 in your specific vehicle at the desired concentration.3b. Prepare fresh solutions for each experiment and protect from light if necessary. Consider the impact of buffer composition on compound stability.[5][6] | |
| High variability between experimental replicates. | 1. Inconsistent Dosing/Administration: Inaccurate pipetting or injection can lead to significant variations in the administered dose. | 1a. Ensure all equipment is properly calibrated.1b. Standardize the administration procedure and ensure all personnel are trained on the technique. |
| 2. Biological Variability: Animal models can exhibit significant inter-individual differences in drug response. | 2a. Increase the sample size to improve statistical power.2b. Ensure animals are properly randomized into treatment groups. | |
| Effects observed that are inconsistent with I2 receptor mediation. | 1. Off-Target Effects: At higher concentrations, BU224 may interact with other receptors or cellular targets. There are reports of epileptogenic effects at high doses, suggesting non-I2 receptor-mediated actions. | 1a. Use the lowest effective dose to minimize the risk of off-target effects.1b. Employ a selective antagonist for the suspected off-target receptor to see if the unexpected effect is blocked.1c. If available, test a structurally distinct I2 ligand to see if the effect is reproducible. |
| 2. Indirect Effects: BU224's interaction with MAO could alter monoamine levels, leading to downstream effects on various neurotransmitter systems. | 2a. Measure neurotransmitter levels in your experimental model following BU224 administration.2b. Use antagonists for relevant monoamine receptors to dissect the signaling pathway. | |
| Discrepancy between in vitro and in vivo results. | 1. Pharmacokinetic Properties: Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the in vivo efficacy of BU224. | 1a. If possible, perform pharmacokinetic studies to determine the bioavailability and half-life of BU224 in your animal model.[7][8][9][10] 1b. Consider that the metabolic stability of a compound can vary between species. |
| 2. Complex Biological System: The in vivo environment involves complex interactions that cannot be fully replicated in vitro. | 2a. Carefully consider the physiological relevance of your in vitro model.2b. Acknowledge the limitations of translating in vitro findings directly to in vivo systems. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Receptor/Binding Site | Ki (nM) |
| Imidazoline I2 | 2.1 |
Table 2: Dose-Response for Antinociceptive Effect of this compound
| Route of Administration | Dose Range | Effect | Animal Model |
| Intrathecal | 5 - 250 µg | Dose-dependent inhibition of C-fibre evoked responses in spinal dorsal horn neurons | Rat |
This data is from a specific electrophysiological study and may not be directly transferable to other models of nociception.[3]
Experimental Protocols
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of this compound.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical retainer to keep the animal on the hot plate.
-
This compound solution in an appropriate vehicle.
-
Vehicle control solution.
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as paw licking, paw shaking, or jumping.
-
Record the latency (in seconds) for the animal to exhibit a nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Compare the response latencies between the this compound-treated and vehicle-treated groups.
Forced Swim Test for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Transparent cylindrical containers (e.g., 25 cm tall, 10 cm in diameter).
-
Water at a controlled temperature (e.g., 23-25°C).
-
This compound solution in an appropriate vehicle.
-
Vehicle control solution.
-
Experimental animals (e.g., mice or rats).
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm).
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control. The timing of administration will depend on the experimental design (e.g., single or multiple doses).
-
Gently place each animal into a cylinder of water.
-
The test duration is typically 6 minutes. The behavior during the final 4 minutes is usually analyzed.
-
Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Scoring can be done live or from video recordings by an observer blinded to the treatment groups.
-
A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Monoamine Oxidase (MAO) Activity Assay
Objective: To determine if this compound modulates the activity of MAO-A or MAO-B.
Materials:
-
Isolated mitochondria or a source of recombinant MAO-A and MAO-B.
-
Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).
-
This compound at various concentrations.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection reagent (e.g., Amplex Red) and horseradish peroxidase (HRP) for a fluorescence-based assay, or a method to detect the product of the enzymatic reaction (e.g., spectrophotometry).[11][12][13]
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MAO enzyme source, and HRP/Amplex Red.
-
Add this compound at a range of concentrations to the appropriate wells of a microplate. Include a vehicle control.
-
Pre-incubate the plate at 37°C for a defined period.
-
Initiate the reaction by adding the MAO substrate (serotonin for MAO-A or benzylamine for MAO-B).
-
Measure the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of the reaction for each concentration of this compound.
-
Determine the IC50 or EC50 value to quantify the inhibitory or stimulatory effect of BU224 on MAO activity.
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: Putative signaling pathway for the imidazoline I2 receptor.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of Sustained-release and Extended-release Buprenorphine in Mice after Surgical Catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Efficacy of a Long-lasting, Highly Concentrated Buprenorphine Solution in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BU224 Hydrochloride vs. Idazoxan for I2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BU224 hydrochloride and idazoxan, two key ligands used in the study of I2 imidazoline receptors. The following sections detail their respective binding affinities, selectivity, and the experimental protocols used to determine these characteristics, supported by experimental data from peer-reviewed literature.
Executive Summary
This compound and idazoxan are both crucial tools for investigating the function of I2 imidazoline receptors. However, they exhibit distinct binding profiles. BU224 is a highly potent and selective ligand for the I2 receptor. In contrast, idazoxan, while historically significant in the characterization of I2 sites, is a non-selective ligand that also displays high affinity for α2-adrenergic receptors. This guide will delineate these differences through quantitative data and detailed methodologies.
Quantitative Binding Data
The binding affinities of this compound and idazoxan for I2 imidazoline receptors and α2-adrenergic receptors are summarized in the table below. The data clearly illustrates the superior affinity and selectivity of BU224 for the I2 receptor.
| Compound | Receptor | Kᵢ (nM) | pKᵢ | Reference |
| This compound | I₂ Imidazoline | 2.1 | 8.68 | [1] |
| α₂-Adrenergic | >10,000 | <5 | [2] | |
| Idazoxan | I₂ Imidazoline | ~60 | 7.22 | [3] |
| α₂ₐ-Adrenergic | ~9.8 | 8.01 | [3] | |
| α₂ₑ-Adrenergic | ~37.2 | 7.43 | [3] | |
| α₂ₒ-Adrenergic | ~20.0 | 7.7 | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.
Selectivity Profile
This compound demonstrates high selectivity for the I2 imidazoline receptor over the α2-adrenergic receptor, with a selectivity ratio of over 4700-fold. This makes it an ideal tool for specifically studying the function of I2 receptors without the confounding effects of α2-adrenoceptor modulation.
Idazoxan , conversely, is a potent α2-adrenergic antagonist that also binds to I2 imidazoline sites.[1][4] Its lack of selectivity necessitates careful experimental design, often requiring the use of α2-adrenergic receptor antagonists to isolate its effects on I2 receptors.
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the binding affinities of BU224 and idazoxan for I2 imidazoline receptors in brain tissue.
Radioligand Binding Assay Protocol for I2 Receptors
1. Tissue Preparation (e.g., Rodent Brain Cortex)
-
Rodent brain cortices are rapidly dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The tissue is homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
The membrane pellet is washed by resuspension in fresh homogenization buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) to a final protein concentration of approximately 200-400 µg/mL, as determined by a protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, the following are added in order:
-
50 µL of assay buffer or competing ligand (BU224 or idazoxan) at various concentrations.
-
50 µL of [³H]idazoxan (a radiolabeled ligand) at a final concentration of approximately 4 nM. To specifically label I2 sites, an α2-adrenoceptor antagonist, such as 10 µM epinephrine, is included to block binding to α2-adrenoceptors.[5]
-
150 µL of the prepared membrane homogenate.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled I2 ligand (e.g., 10 µM cirazoline).
-
The plates are incubated for 45-60 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
4. Quantification
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.
5. Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition binding experiments are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value for the competing ligand is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing the Interaction: Competitive Binding at the I2 Receptor
The following diagram illustrates the competitive binding of BU224 and idazoxan at the I2 imidazoline receptor.
Caption: Competitive binding of BU224 and idazoxan to the I2 receptor.
I2 Receptor Signaling Pathway
The precise signaling pathway downstream of the I2 imidazoline receptor is still under active investigation. However, a significant body of evidence suggests that the I2 receptor is located on the outer mitochondrial membrane and functions as an allosteric modulatory site on monoamine oxidase (MAO).[2][6] The binding of ligands like BU224 and idazoxan to the I2 site is thought to influence MAO activity, thereby affecting the metabolism of monoamine neurotransmitters.
The following diagram illustrates the proposed relationship between the I2 receptor and MAO.
Caption: I2 receptor modulation of monoamine oxidase activity.
Conclusion
References
- 1. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of BU224 and 2-BFI as I2 Imidazoline Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent I2 imidazoline receptor ligands: BU224 and 2-BFI. This analysis is supported by experimental data on their binding affinities, selectivity, and functional effects, offering insights into their potential as research tools and therapeutic agents.
Introduction to I2 Imidazoline Ligands
Imidazoline receptors are a family of non-adrenergic binding sites, with the I2 subtype being of particular interest in neuroscience and pharmacology. I2 receptors are primarily located on the outer mitochondrial membrane and are implicated in a range of physiological and pathological processes, including pain modulation, neuroprotection, and psychiatric disorders. A key aspect of their function is their association with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. Ligands that bind to I2 receptors, such as BU224 and 2-BFI, are valuable tools for elucidating the role of these sites and hold therapeutic potential.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative data for BU224 and 2-BFI, providing a direct comparison of their binding affinities for the I2 receptor and their inhibitory activity on MAO isoforms.
| Parameter | BU224 | 2-BFI | Reference(s) |
| I2 Receptor Binding Affinity (Ki) | 2.1 nM | 9.8 nM | [1][2] |
| Selectivity for I2 over I1 Receptors | >800-fold | High | [1] |
| Selectivity for I2 over α2-Adrenoceptors | >1000-fold | High | [1] |
| MAO-A Inhibition | Reversible Inhibitor (Ki not specified) | Reversible Inhibitor (Ki not specified) | [3] |
| MAO-B Inhibition | Reversible Inhibitor (Ki not specified) | Reversible Inhibitor (Ki = 8.3 µM) | [3][4] |
Functional Profile and Efficacy
While both BU224 and 2-BFI are selective I2 ligands, they exhibit distinct functional profiles. 2-BFI is generally considered a putative I2 receptor agonist. In contrast, BU224 has been described as a low-efficacy agonist or, in some contexts, an antagonist. This difference in efficacy is a critical consideration for experimental design and interpretation of results.
Functionally, both ligands have been shown to inhibit MAO-A and MAO-B, which is believed to be a primary mechanism through which they exert their effects. By inhibiting MAO, these ligands can increase the synaptic availability of monoamine neurotransmitters like serotonin and norepinephrine, contributing to their observed antidepressant-like and analgesic properties.
Experimental Methodologies
Below are detailed protocols for key experiments used to characterize and compare I2 ligands like BU224 and 2-BFI.
Radioligand Binding Assay for I2 Receptors
This assay is used to determine the binding affinity (Ki) of a ligand for the I2 imidazoline receptor.
Protocol:
-
Membrane Preparation: Whole brains (e.g., from male Wistar rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled I2 ligand (e.g., [³H]2-BFI or [³H]BU224) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor ligand (BU224 or 2-BFI) are added to displace the radioligand from the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled I2 ligand (e.g., idazoxan).
-
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Activity Assay
This assay measures the inhibitory effect of the ligands on MAO-A and MAO-B activity.
Protocol:
-
Enzyme Source: Mitochondria-rich fractions from tissues like rat brain or human platelets are used as the source of MAO-A and MAO-B.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (BU224 or 2-BFI).
-
Substrate Addition: A specific substrate for MAO is added to initiate the reaction. For example, [¹⁴C]tyramine can be used as a non-selective substrate for both MAO-A and MAO-B. To differentiate between the two isoforms, selective inhibitors are used (e.g., clorgyline for MAO-A and selegiline for MAO-B).
-
Reaction and Termination: The reaction is allowed to proceed for a specific time at 37°C and then terminated, often by the addition of an acid.
-
Product Extraction and Quantification: The radioactive metabolic product is extracted using an organic solvent and its radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of MAO activity is calculated for each concentration of the test compound, and the IC50 value is determined.
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test in rodents to screen for potential antidepressant effects.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation and Pre-test: On the first day, rats are placed in the cylinder for a 15-minute pre-swim session to induce a state of immobility.
-
Drug Administration: On the second day, animals are administered the test compound (e.g., BU224 or a vehicle control) at specific time points before the test session (e.g., 24, 18, and 1 hour prior).
-
Test Session: The animals are placed back into the water-filled cylinder for a 5-minute test session, which is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: The duration of immobility is compared between the drug-treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for I2 ligands and a general experimental workflow for their characterization.
Caption: Proposed signaling pathway of I2 ligands BU224 and 2-BFI.
Caption: General experimental workflow for characterizing I2 ligands.
Conclusion
Both BU224 and 2-BFI are potent and selective ligands for the I2 imidazoline receptor, making them invaluable tools for research in this area. The primary distinction lies in their efficacy, with 2-BFI acting as a putative agonist and BU224 exhibiting characteristics of a low-efficacy agonist or antagonist. Their shared ability to inhibit MAO provides a mechanistic basis for their observed pharmacological effects. The choice between these two ligands will ultimately depend on the specific research question and the desired functional outcome. For studies aiming to investigate the effects of I2 receptor agonism, 2-BFI may be the more suitable choice. Conversely, BU224 could be employed to explore the consequences of partial agonism or antagonism at the I2 receptor. This comparative guide provides a foundation for informed decision-making in the selection and application of these important research compounds.
References
Validating the Antagonist Properties of BU224 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BU224 hydrochloride with other key imidazoline I2 receptor ligands, offering experimental data and detailed protocols to aid in the validation of its antagonist properties.
Introduction to this compound
This compound is a selective and high-affinity ligand for the imidazoline I2 receptor, with a Ki of approximately 2.1 nM.[1][2] While often cited as a putative I2 antagonist, its pharmacological profile is complex, with some studies suggesting it may act as a low-efficacy partial agonist depending on the experimental model.[3][4] This guide aims to provide researchers with the necessary information to critically evaluate and experimentally validate the antagonist characteristics of BU224.
Comparative Analysis of I2 Receptor Ligands
To understand the antagonist properties of BU224, it is essential to compare it with other well-characterized I2 receptor ligands, such as the putative agonist 2-(2-benzofuranyl)-2-imidazoline (2-BFI) and the non-selective antagonist idazoxan.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki in nM) of BU224, 2-BFI, and idazoxan for imidazoline I1, I2, and α2-adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | I2 Receptor (Ki, nM) | I1 Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Reference |
| This compound | ~2.1 | >10,000 | >10,000 | [1][5] |
| 2-BFI | ~1.7 - 26 | >10,000 | >10,000 | [6] |
| Idazoxan | ~7.3 | High Affinity | High Affinity | [7] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Radioligand Binding Assay for I2 Receptors
This protocol is designed to determine the binding affinity of a test compound (e.g., BU224) for the imidazoline I2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Idazoxan or [3H]-2-BFI
-
Membrane Preparation: From a tissue source rich in I2 receptors (e.g., rat brain cortex)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound and competitors (e.g., 2-BFI, idazoxan) at various concentrations
-
Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Monoamine Oxidase (MAO) Activity
Since I2 receptors are known to allosterically modulate the activity of monoamine oxidase (MAO), a functional assay can be performed to assess the effect of BU224 on MAO activity.[6][8] An antagonist would be expected to block the effects of an I2 agonist on MAO activity.
Materials:
-
Enzyme Source: Mitochondrial fraction from a suitable tissue (e.g., rat liver or brain)
-
MAO Substrate: e.g., kynuramine or p-tyramine
-
Test Compounds: this compound, an I2 agonist (e.g., 2-BFI), and a known MAO inhibitor (e.g., clorgyline for MAO-A or pargyline for MAO-B) as a positive control.
-
Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4
-
Detection Reagent: Depending on the substrate used (e.g., for kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically).
-
96-well plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme source with the test compounds (BU224 alone, 2-BFI alone, and BU224 in the presence of 2-BFI) for a defined period.
-
Initiate Reaction: Add the MAO substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution).
-
Detection: Measure the product formation using a plate reader.
-
Data Analysis: Compare the MAO activity in the presence of BU224 to the basal activity and the activity in the presence of the I2 agonist. An antagonist effect would be demonstrated if BU224 reverses the effect of the agonist on MAO activity.
Visualizations
Imidazoline I2 Receptor Signaling Pathway
Experimental Workflow for Validating BU224 Antagonism
References
- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic effects of imidazoline derivatives are not mediated via imidazoline binding sites but alpha1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Interactions of imidazoline ligands with the active site of purified monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Comparative Guide to the Efficacy of BU224 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the neuroprotective agent BU224 against three other prominent agents: Edaravone, Citicoline, and N-acetylcysteine (NAC). The following sections provide a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols utilized in key studies, presented in a format designed for clear, data-driven comparison.
Overview of Neuroprotective Agents
BU224: A selective ligand for the I2-imidazoline receptor, BU224 has demonstrated potential in preclinical models of Alzheimer's disease. Its primary neuroprotective mechanism appears to be the modulation of neuroinflammation. In a mouse model of Alzheimer's, BU224 was found to reduce microgliosis and pro-inflammatory cytokines, leading to improved cognitive function.[1][2] However, these beneficial effects were not associated with changes in amyloid pathology, neuronal apoptosis, or oxidative stress.[1][2]
Edaravone: A potent free radical scavenger, Edaravone is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are primarily attributed to its ability to mitigate oxidative stress by neutralizing harmful free radicals.[3][4]
Citicoline: An endogenous compound that serves as an intermediate in the synthesis of phosphatidylcholine, a crucial component of neuronal membranes. It is utilized as a neuroprotective agent in conditions such as stroke. Its mechanism of action centers on promoting the repair and stability of cell membranes.[1][5][6]
N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC exerts its neuroprotective effects by replenishing intracellular glutathione levels and directly scavenging reactive oxygen species.[2][7][8] It has been investigated in a wide array of neurodegenerative and psychiatric disorders.
Comparative Efficacy Data
The following table summarizes quantitative efficacy data from pivotal preclinical and clinical studies, facilitating a direct comparison of the neuroprotective agents.
| Agent | Disease Model/Population | Key Efficacy Endpoint | Quantitative Result |
| BU224 | 5XFAD mouse model of Alzheimer's Disease | Reduction in microglial marker (Iba1) and pro-inflammatory cytokines (IL-1β, TNF-α) | Significantly reduced levels of Iba1, IL-1β, and TNF-α in the brain.[1][2] |
| 5XFAD mouse model of Alzheimer's Disease | Improvement in cognitive function (Novel Object Recognition Test) | Attenuated spatial and perirhinal cortex-dependent recognition memory deficits.[1][2] | |
| Edaravone | Rat model of middle cerebral artery occlusion (MCAO) | Improvement in neurological score (Basso, Beattie, and Bresnahan scale) | Weighted Mean Difference of 1.96 at day 7 and 4.41 at day 28 compared to control.[9] |
| Clinical trial in ALS patients | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score | A meta-analysis of three trials showed a mean difference of 1.63 in the ALSFRS-R score change from baseline at 24 weeks, favoring edaravone.[10] | |
| Citicoline | Meta-analysis of clinical trials in acute ischemic stroke | Complete recovery at 12 weeks | Odds ratio of 1.33 for complete recovery in citicoline-treated patients compared to placebo.[5] |
| Meta-analysis of experimental stroke studies | Reduction in infarct volume | Reduced infarct volume by an average of 27.8%.[5] | |
| N-acetylcysteine (NAC) | Rat model of Parkinson's Disease (6-OHDA lesion) | Protection of dopaminergic neurons | Significantly attenuated the loss of tyrosine hydroxylase-positive neurons in the substantia nigra.[11][12] |
| Rat model of depression (CUMS) | Reduction in mitochondrial superoxide levels | Significantly alleviated the increase in mitochondrial superoxide in the hippocampal CA1 region.[13] |
Detailed Experimental Protocols
This section outlines the methodologies of key experiments cited in the comparison table, providing a deeper understanding of the experimental context.
3.1. BU224 in a Mouse Model of Alzheimer's Disease
-
Animal Model: Six-month-old female 5XFAD transgenic mice, which exhibit aggressive amyloid pathology, were used alongside wild-type littermates.[1]
-
Drug Administration: BU224 was administered intraperitoneally at a dose of 5 mg/kg twice daily for 10 days.[1]
-
Behavioral Testing: The Novel Object Recognition (NOR) test was conducted to evaluate recognition memory.[1]
-
Immunohistochemistry: Brain sections were stained for the microglial marker Iba1 to quantify neuroinflammation.[1]
3.2. Edaravone in a Rat Model of Stroke
-
Animal Model: A middle cerebral artery occlusion (MCAO) model was induced in rats to mimic ischemic stroke.[4][14]
-
Drug Administration: Edaravone was administered intravenously, with one study using a single 3 mg/kg dose immediately after reperfusion and another using twice-daily administration for 14 days.[4]
-
Neurological Assessment: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale was used to assess functional recovery.[9]
-
Histological Analysis: Brain tissue was analyzed to measure the area of white matter sparing and levels of malondialdehyde (MDA), a marker of oxidative stress.[9]
3.3. N-acetylcysteine in a Rat Model of Parkinson's Disease
-
Animal Model: A striatal 6-hydroxydopamine (6-OHDA) lesion was created in rats to model Parkinson's disease.[11]
-
Drug Administration: NAC was administered by oral gavage at a single dose of 123.5 mg/kg.[11]
-
Motor Function Assessment: The staircase test was used to assess forelimb coordination and motor function.[11]
-
Histological Analysis: The levels of dopamine transporter (DAT) were measured to assess the viability of dopaminergic neurons.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the neuroprotective agents and a general experimental workflow.
Caption: Neuroprotective Signaling Pathway of BU224.
Caption: Neuroprotective Signaling Pathway of Edaravone.
Caption: Neuroprotective Signaling Pathway of Citicoline.
Caption: Neuroprotective Signaling Pathway of N-acetylcysteine.
Caption: General Experimental Workflow for Preclinical Neuroprotection Studies.
Conclusion
This comparative analysis highlights the distinct mechanistic profiles and therapeutic potential of BU224, Edaravone, Citicoline, and NAC. BU224 emerges as a promising agent for neurodegenerative conditions where neuroinflammation is a key pathological driver, such as Alzheimer's disease. In contrast, Edaravone and NAC offer broader antioxidant-based neuroprotection, with Edaravone having established clinical efficacy in stroke and ALS. Citicoline's unique role in membrane biosynthesis positions it as a valuable agent for promoting neuronal repair.
The selection of a neuroprotective agent for further research and clinical development should be guided by the specific pathophysiology of the targeted neurological disorder. While this guide provides a comprehensive overview based on existing data, a notable gap in the literature is the lack of direct, head-to-head comparative studies of these agents in standardized experimental models. Such studies would be invaluable for definitively establishing the relative efficacy of these promising neuroprotective compounds.
References
- 1. Citicoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Repeated edaravone treatment reduces oxidative cell damage in rat brain induced by middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N-Acetylcysteine Prevents Loss of Dopaminergic Neurons in the EAAC−/− Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BU224 Hydrochloride Cross-reactivity with Adrenergic, Dopaminergic, and Serotonergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity and selectivity of BU224 hydrochloride, a potent I2-imidazoline receptor ligand. The information is intended to assist researchers in evaluating its potential for off-target effects and to guide future experimental design. While this compound demonstrates high selectivity for the I2-imidazoline receptor, understanding its interaction with other major receptor families is crucial for a comprehensive pharmacological profile.
Summary of Binding Affinities
This compound is characterized by its high affinity for the I2-imidazoline receptor, with a reported dissociation constant (Ki) of 2.1 nM.[1] It exhibits a remarkable 832-fold selectivity for the I2 receptor over the I1 subtype.[2] While its affinity for α2-adrenergic receptors is known to be low, specific quantitative data on its cross-reactivity with a broad panel of adrenergic, dopaminergic, and serotonergic receptors is limited in publicly available literature. To provide a comprehensive comparison, this guide includes binding data for BU224 where available, supplemented with data from other relevant imidazoline ligands to illustrate potential cross-reactivity patterns.
Table 1: Binding Affinity (Ki in nM) of this compound and Other Imidazoline Ligands for Various Receptors
| Ligand | I2-Imidazoline | I1-Imidazoline | α2-Adrenergic | Other Adrenergic | Dopaminergic | Serotonergic |
| BU224 | 2.1 [1] | ~1745 | Low Affinity | Not Reported | Not Reported | Not Reported |
| Idazoxan | High Affinity | High Affinity | High Affinity | Not Reported | Not Reported | Not Reported |
| 2-BFI | High Affinity | Moderate Affinity | Low Affinity | Not Reported | Not Reported | Not Reported |
| Clonidine | Moderate Affinity | High Affinity | High Affinity | Not Reported | Not Reported | Not Reported |
Note: "Low Affinity" indicates that the Ki value is significantly higher than for the primary target, but a precise numerical value was not found in the reviewed literature. "~1745" is calculated based on the reported 832-fold selectivity over the I2 Ki of 2.1 nM.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway associated with I2-imidazoline receptors and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
The determination of binding affinity (Ki) for this compound and other ligands is typically performed using radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay for Receptor Cross-reactivity
1. Membrane Preparation:
-
Cell Culture and Transfection: For recombinant human receptors, HEK-293 or CHO cells are commonly used. Cells are transiently or stably transfected with the cDNA encoding the receptor of interest (e.g., adrenergic, dopaminergic, or serotonergic receptor subtypes).
-
Homogenization: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are stored at -80°C until use.
2. Competitive Binding Assay:
-
Incubation: The assay is performed in a 96-well plate. To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a suitable radioligand specific for the receptor being tested (e.g., [3H]Prazosin for α1-adrenergic receptors, [3H]Spiperone for D2 dopamine receptors, [3H]Ketanserin for 5-HT2A serotonin receptors). The radioligand concentration is typically near its Kd value for the receptor.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Equilibrium: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
IC50 Determination: The concentration of the unlabeled test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
This guide highlights the high selectivity of this compound for the I2-imidazoline receptor. However, the limited availability of comprehensive cross-reactivity data underscores the need for further experimental investigation to fully characterize its pharmacological profile. Researchers are encouraged to perform broad receptor screening panels to definitively assess the selectivity of BU224 and similar compounds.
References
The Reproducibility of BU224 Hydrochloride's Effects on Memory: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reliability and comparative efficacy of novel therapeutic compounds is paramount. This guide provides an objective comparison of the memory-enhancing effects of BU224 hydrochloride, an I2-imidazoline receptor ligand, with other established and emerging memory-modulating agents. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.
Executive Summary
This compound has demonstrated pro-cognitive effects in preclinical models of Alzheimer's disease, primarily through its action as a selective I2-imidazoline receptor ligand. Research suggests that its mechanism involves the modulation of neuroinflammation and synaptic plasticity. This guide compares the reported efficacy of BU224 with another I2 ligand, CR4056, as well as with established Alzheimer's disease therapies, namely cholinesterase inhibitors (e.g., Donepezil) and the NMDA receptor antagonist, Memantine. The comparative data highlights differences in mechanisms of action, experimental outcomes in cognitive and behavioral assays, and the translational potential of these compounds.
Comparative Efficacy of Memory-Enhancing Compounds
The following table summarizes the quantitative data from preclinical and clinical studies on the effects of this compound and comparator compounds on memory and related cognitive functions.
| Compound | Class | Model/Population | Key Cognitive/Behavioral Assay(s) | Reported Efficacy | Citation(s) |
| This compound | I2-Imidazoline Receptor Ligand | 5XFAD Mouse Model of AD | Novel Object Recognition, Fear Conditioning | Attenuated spatial and recognition memory deficits; improved associative learning and memory. | [1] |
| CR4056 | I2-Imidazoline Receptor Ligand | 5XFAD Mouse Model of AD | Novel Object Recognition, Object Location Task | Improved recognition memory. | [2][3] |
| Cholinesterase Inhibitors (Donepezil, Galantamine, Rivastigmine) | Acetylcholinesterase Inhibitors | Alzheimer's Disease Patients | Mini-Mental State Examination (MMSE) | Modest but long-lasting reduction in cognitive decline. Galantamine showed the strongest effect. | [4][5][6] |
| Memantine | NMDA Receptor Antagonist | Moderate to Severe Alzheimer's Disease Patients | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), Severe Impairment Battery (SIB) | Statistically significant improvements in language, memory, and praxis. | [7][8] |
Detailed Experimental Protocols
Reproducibility in research is critically dependent on detailed and standardized experimental protocols. The following are methodologies for key behavioral assays cited in the studies of this compound and its comparators.
Novel Object Recognition (NOR) Test
This task assesses recognition memory in rodents, based on their innate tendency to explore novel objects.
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them freely for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing/Choice Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Fear Conditioning Test
This assay evaluates associative learning and memory, involving both hippocampal and amygdala-dependent processes.
-
Training (Day 1): The mouse is placed in a conditioning chamber. After a period of exploration, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, which co-terminates with a mild foot shock (unconditioned stimulus, US). This pairing is typically repeated multiple times.
-
Contextual Fear Testing (Day 2): The mouse is returned to the same conditioning chamber (context) without the presentation of the CS or US. Freezing behavior (a fear response) is measured for a set duration. Increased freezing indicates memory of the aversive context.
-
Cued Fear Testing (Day 3): The mouse is placed in a novel context (different chamber with altered visual, tactile, and olfactory cues). After a baseline period, the auditory cue (CS) is presented without the foot shock. Freezing behavior is measured during the cue presentation. Increased freezing in response to the cue indicates memory of the association between the cue and the shock.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Neuroprotection and Memory Enhancement
Caption: Proposed mechanism of BU224's pro-cognitive effects.
General Experimental Workflow for Preclinical Evaluation of Memory-Enhancing Compounds
Caption: A typical preclinical experimental workflow.
Conclusion
The available data suggests that this compound holds promise as a memory-enhancing agent, particularly in the context of Alzheimer's disease pathology. Its mechanism of action, centered on the I2-imidazoline receptor, offers a novel therapeutic avenue compared to the established cholinergic and glutamatergic pathways targeted by current first-line treatments. The pro-cognitive effects of BU224 appear to be reproducible in the specific preclinical models tested, with similar outcomes observed for the related compound CR4056.
However, it is crucial to note that the data for BU224 is currently limited to preclinical animal models. Direct comparative studies with cholinesterase inhibitors and memantine in the same experimental paradigms are lacking. Furthermore, the translatability of these findings to human subjects remains to be determined through rigorous clinical trials. Future research should focus on head-to-head comparisons with existing therapies and elucidation of the downstream signaling pathways of I2-imidazoline receptor activation to fully understand the therapeutic potential and reproducibility of this compound's effects on memory.
References
- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Study shows that cholinesterase inhibitors have a modest, but long-lasting effect on cognitive decline in Alzheimer's dementia | Alzheimer Europe [alzheimer-europe.org]
- 6. neurology.org [neurology.org]
- 7. Pooled analyses on cognitive effects of memantine in patients with moderate to severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of BU224 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of BU224, a selective imidazoline I2 receptor agonist, against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to offer an objective performance comparison.
Executive Summary
Data Presentation: BU224 vs. Ibuprofen
The following tables summarize the quantitative data on the anti-inflammatory effects of BU224 and ibuprofen from distinct in vivo studies. It is crucial to note that the experimental models and inflammatory contexts differ, which should be considered when interpreting the data.
Table 1: In Vivo Anti-inflammatory Effects of BU224 in a Neuroinflammation Model
| Compound | Model | Dosage | Key Inflammatory Markers | Results | Reference |
| BU224 | 5XFAD Transgenic Mouse Model of Alzheimer's Disease | 5 mg/kg, intraperitoneally, twice a day for 10 days | Iba1 (microglial marker), IL-1β, TNF-α in the brain | - Reduced levels of Iba1 - Decreased levels of pro-inflammatory cytokines IL-1β and TNF-α | [1][2] |
Table 2: In Vivo Anti-inflammatory Effects of Ibuprofen in Peripheral Inflammation Models
| Compound | Model | Dosage | Key Inflammatory Markers/Parameters | Results | Reference |
| Ibuprofen | Lipopolysaccharide (LPS)-induced inflammation in mice | 15 mg/kg, intraperitoneally | Pro-inflammatory cytokines (TNF-α, IL-1β) in the hippocampus | - Significantly lowered TNF-α and IL-1β levels | [3] |
| Ibuprofen | Carrageenan-induced paw edema in rats | 100 mg/kg, orally | Paw edema volume | - Significant reduction in paw edema volume at various time points | [4] |
Experimental Protocols
BU224 in 5XFAD Mouse Model of Alzheimer's Disease
-
Animal Model: Six-month-old female 5XFAD transgenic mice, which exhibit significant amyloid pathology and neuroinflammation, were used.[1]
-
Drug Administration: Mice were treated with BU224 at a dose of 5 mg/kg or a vehicle control via intraperitoneal injection twice daily for 10 consecutive days.[1]
-
Inflammatory Marker Analysis: Following the treatment period, brain tissues were collected. The levels of the microglial marker Iba1 and the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) were quantified using immunohistochemistry and ELISA, respectively.[1][2]
Ibuprofen in Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animal Model: Adult mice were used to induce a systemic inflammatory response.
-
Induction of Inflammation: Inflammation was induced by intraperitoneal injections of Lipopolysaccharide (LPS) at a dose of 250 µg/kg/day for seven consecutive days.[3]
-
Drug Administration: Ibuprofen was administered at a dose of 40 mg/kg/day, starting three days prior to the first LPS injection and continuing until the final day of LPS administration.[3]
-
Inflammatory Marker Analysis: Two weeks after the final LPS injection, hippocampal tissues were collected and analyzed for the levels of TNF-α and IL-1β using ELISA.[3]
Ibuprofen in Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Adult rats were utilized for this acute localized inflammation model.
-
Induction of Inflammation: A 1% solution of carrageenan was injected into the sub-plantar region of the rat's hind paw to induce localized edema.[4][5]
-
Drug Administration: Ibuprofen (100 mg/kg) was administered orally prior to the carrageenan injection.[4]
-
Measurement of Edema: The volume of the paw was measured at various time points after carrageenan injection using a plethysmometer to quantify the extent of edema and its inhibition by the drug treatment.[4][6]
Mandatory Visualization
Signaling Pathways
Caption: Proposed signaling pathway for the anti-neuroinflammatory effects of BU224.
Caption: Mechanism of action of Ibuprofen in inhibiting the inflammatory cascade.
Experimental Workflow
Caption: General experimental workflow for in vivo validation of anti-inflammatory effects.
References
- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The brain consequences of systemic inflammation were not fully alleviated by ibuprofen treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. criver.com [criver.com]
Safety Operating Guide
Safe Disposal of BU224 Hydrochloride: A Step-by-Step Guide
For researchers and scientists handling BU224 hydrochloride, a selective antagonist for the I2-imidazoline receptor, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive overview of the necessary procedures, adhering to standard laboratory safety practices.
While some suppliers classify this compound as non-hazardous under the Globally Harmonized System (GHS), others provide specific hazard statements, indicating potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3] Given this conflicting information, it is prudent to handle and dispose of this compound with caution, following protocols for hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Nitrile rubber gloves |
| Skin and Body Protection | Laboratory coat |
This information is based on general safety guidelines for handling laboratory chemicals and specific recommendations for compounds with similar hazard classifications.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed hazardous waste disposal company. The following steps outline the process from initial waste collection to final disposal.
-
Segregation and Collection :
-
Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms as indicated by the supplier's Safety Data Sheet (SDS). At a minimum, this should include the exclamation mark pictogram for irritants.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Professional Disposal :
-
The licensed hazardous waste disposal company will transport the waste for final disposal, which is typically incineration for this type of compound.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
General Chemical Hygiene and Emergency Procedures
-
Handling : Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2] Avoid generating dust.
-
Spills : In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal.
-
First Aid :
-
Skin Contact : Wash the affected area with soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Inhalation : Move to fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting.
-
Seek medical attention if any irritation or symptoms persist. For more detailed information, always refer to the specific Safety Data Sheet provided by the supplier of your this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
